tert-Butyl 4-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMOMRHHQLBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044895 | |
| Record name | tert-Butyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25804-49-3 | |
| Record name | 1,1-Dimethylethyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25804-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025804493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL 4-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8SS68TDWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-hydroxybenzoate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of tert-Butyl 4-hydroxybenzoate, tailored for researchers, scientists, and professionals in drug development. This document details the physicochemical characteristics, structural information, and relevant experimental protocols for the synthesis and analysis of this compound.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₁₁H₁₄O₃.[1][2][3] It is also known by other names, including tert-Butyl p-hydroxybenzoate and 4-Hydroxybenzoic acid tert-butyl ester.[4] The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |
| Molecular Weight | 194.23 g/mol | [2][4][5] |
| Melting Point | 122-125 °C | [5] |
| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 121.5 ± 12.6 °C | [1] |
| LogP | 3.09 | [1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |
| Refractive Index | 1.525 | [1] |
Chemical Structure
The structural details of this compound are fundamental for understanding its chemical behavior and reactivity.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 25804-49-3 | [1][4][5] |
| SMILES | CC(C)(C)OC(=O)c1ccc(cc1)O | [2] |
| InChI | InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | [2][4][5] |
| InChIKey | WHWMOMRHHQLBQQ-UHFFFAOYSA-N | [2][5] |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Substituents O1 [pos="0,2!", label="O"]; H1 [pos="-0.5,2.5!", label="H"]; C7 [pos="0,-2!", label="C"]; O2 [pos="-0.5,-2.7!", label="O"]; O3 [pos="0.5,-2.7!", label="O"]; C8 [pos="1.5,-3.2!", label="C"]; C9 [pos="1.5,-4.2!", label="CH₃"]; C10 [pos="0.8,-3.7!", label="CH₃"]; C11 [pos="2.2,-3.7!", label="CH₃"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- O1 [label=""]; O1 -- H1 [label=""]; C4 -- C7 [label=""]; C7 -- O2 [label="="]; C7 -- O3 [label=""]; O3 -- C8 [label=""]; C8 -- C9 [label=""]; C8 -- C10 [label=""]; C8 -- C11 [label=""];
// Aromaticity node [shape=none, label=""] aromatic1 [pos="-0.43,0!"]; node [shape=none, label=""] aromatic2 [pos="0.43,0!"]; node [shape=none, label=""] aromatic3 [pos="0,-0.5!"]; }
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.
Synthesis of this compound
Materials:
-
4-hydroxybenzoic acid
-
tert-Butanol
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated potassium carbonate (K₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 4-hydroxybenzoic acid and tert-butanol in dichloromethane (DCM).
-
Add a catalytic amount of DBU or DMAP to the solution.
-
Slowly add a solution of DCC in DCM to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution, K₂CO₃ solution, and saturated NaCl solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a gradient elution of ethyl acetate in hexane to afford pure this compound as a white crystalline solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. For quantitative NMR (qNMR), a known amount of an internal standard can be added.
-
¹H NMR Spectroscopy: A typical ¹H NMR spectrum in CDCl₃ would show characteristic peaks for the aromatic protons, the hydroxyl proton, and the tert-butyl protons. The expected chemical shifts (δ) are approximately 7.89 ppm (doublet, 2H, aromatic), 6.84 ppm (doublet, 2H, aromatic), 5.29 ppm (singlet, 1H, OH), and 1.57 ppm (singlet, 9H, tert-butyl).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell, or a thin film can be cast on a salt plate.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Key characteristic absorption bands for this compound include a broad O-H stretching vibration for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic protons, a strong C=O stretching vibration for the ester carbonyl group, and C-O stretching vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Samples for mass spectrometry are typically dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is injected into a liquid chromatograph for separation, often using a C18 reverse-phase column. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the sample is dissolved in a volatile solvent like dichloromethane. The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer for ionization (typically by electron ionization) and detection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
- 4. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 5. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
tert-Butyl 4-hydroxybenzoate CAS number and physical constants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxybenzoate, including its chemical identification, physical properties, a plausible experimental protocol for its synthesis, and a discussion of the biological context of related compounds.
Chemical Identification
CAS Number: 25804-49-3[1]
Physical and Chemical Properties
A summary of the key physical and chemical constants for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [2] |
| Molecular Weight | 194.23 g/mol | [2][3] |
| Melting Point | 122-125 °C | [4] |
| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 121.5 ± 12.6 °C | [5] |
| LogP | 3.09 | [5] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [5] |
| Index of Refraction | 1.525 | [5] |
| PSA (Polar Surface Area) | 46.53 Ų | [5] |
Experimental Protocols
Plausible Synthesis of this compound via Acid-Catalyzed Esterification
This protocol describes the synthesis from 4-hydroxybenzoic acid and an excess of isobutylene in the presence of a strong acid catalyst.
Materials:
-
4-Hydroxybenzoic acid
-
Isobutylene (liquefied or as a gas)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a pressure-resistant flask equipped with a magnetic stirrer and a gas inlet, dissolve 4-hydroxybenzoic acid in an anhydrous solvent.
-
Catalyst Addition: Carefully add a catalytic amount of the strong acid to the solution.
-
Addition of Isobutylene: Cool the mixture in an ice bath and slowly bubble isobutylene gas through the solution, or add a measured amount of liquefied isobutylene. The flask should be sealed to maintain a positive pressure of isobutylene.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully vent the excess isobutylene. Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Biological Context and Signaling Pathways
There is currently a lack of specific studies detailing the biological activities, mechanisms of action, or involvement in signaling pathways of this compound. However, it belongs to the paraben family (esters of p-hydroxybenzoic acid), which are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.
The biological effects of other parabens, such as methyl-, ethyl-, propyl-, and butylparaben, have been more extensively studied. In general, the antimicrobial activity of parabens increases with the length of the alkyl chain. Some studies have also suggested that certain parabens possess weak estrogenic activity. Given that this compound is a structural analog, it may exhibit similar properties, although specific research is required to confirm this.
Mandatory Visualizations
Due to the absence of specific information on signaling pathways for this compound, the following diagram illustrates the plausible experimental workflow for its synthesis and purification.
Caption: Plausible workflow for the synthesis and purification of this compound.
References
- 1. This compound, 25804-49-3 | BroadPharm [broadpharm.com]
- 2. Human Metabolome Database: Showing metabocard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid (HMDB0240642) [hmdb.ca]
- 3. US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate - Google Patents [patents.google.com]
- 4. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 5. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
Spectroscopic Characterization of Tert-Butyl 4-Hydroxybenzoate: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for tert-butyl 4-hydroxybenzoate, a compound of interest in pharmaceutical and chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the spectroscopic properties of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound.
¹H NMR Data (Predicted)
The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | Doublet | 2H | Ar-H (ortho to -COOtBu) |
| ~6.85 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~5.5-6.5 | Broad Singlet | 1H | Ar-OH |
| 1.57 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR Data (Predicted)
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C=O (Ester) |
| ~158.0 | Ar-C-OH |
| ~131.5 | Ar-CH (ortho to -COOtBu) |
| ~122.0 | Ar-C-COOtBu |
| ~115.0 | Ar-CH (ortho to -OH) |
| ~81.0 | -C (CH₃)₃ |
| ~28.0 | -C(CH₃ )₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (phenolic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry Data.[1]
The following data were obtained from the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 193.087 | 967 | [M-H]⁻ |
| 137.0244 | 999 | [M-H - C₄H₈]⁻ |
| 93.0346 | 174 | [M-H - C₄H₈ - CO₂]⁻ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
Data Acquisition:
-
The NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.
-
For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
IR Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of solid this compound in a volatile solvent like dichloromethane or acetone.
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (LC-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.
Data Acquisition:
-
The analysis is performed using a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
The sample is injected onto a suitable chromatography column (e.g., C18) for separation.[1]
-
The mass spectrometer is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.[1]
-
Data is acquired over a mass range that includes the expected molecular ion and fragment ions.
Workflow and Data Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the logical relationships between the different analytical techniques.
References
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-hydroxybenzoate from p-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-hydroxybenzoate, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus of this document is the efficient conversion of p-hydroxybenzoic acid to its tert-butyl ester, a critical step in the synthesis of various active pharmaceutical ingredients and complex organic molecules. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, allowing for selective reactions at other sites of the molecule.
This guide details the most common and effective synthetic route, provides a step-by-step experimental protocol, and presents key data in a clear and accessible format. Furthermore, it includes visualizations of the reaction pathway, experimental workflow, and reaction mechanism to facilitate a deeper understanding of the process.
Synthetic Strategies
The synthesis of this compound from p-hydroxybenzoic acid primarily involves the esterification of the carboxylic acid group. The main challenge lies in achieving this transformation efficiently without promoting side reactions involving the phenolic hydroxyl group. The most prevalent and industrially scalable method is the acid-catalyzed addition of isobutylene to the carboxylic acid. An alternative, though often less efficient for this specific transformation, is the direct esterification with tert-butanol using coupling agents.
This guide will focus on the isobutylene-based method due to its high efficiency and atom economy.
Experimental Protocol: Acid-Catalyzed Reaction with Isobutylene
This protocol outlines a standard laboratory procedure for the synthesis of this compound using p-hydroxybenzoic acid and isobutylene.
Materials:
-
p-Hydroxybenzoic acid
-
Dichloromethane (CH₂Cl₂) or Dioxane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (gas or condensed liquid)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a pressure-resistant flask equipped with a magnetic stirrer and a gas inlet, dissolve p-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Isobutylene Addition: While maintaining the low temperature, bubble isobutylene gas through the solution or add condensed isobutylene (e.g., 2-3 eq) to the reaction mixture.
-
Reaction: Seal the reaction vessel and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, carefully vent the excess isobutylene in a fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the final product as a white solid.[1][2][3][4]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | p-Hydroxybenzoic Acid |
| Reagent | Isobutylene |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Dichloromethane or Dioxane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 - 48 hours |
| Typical Yield | 80 - 95% |
Table 2: Physicochemical and Spectral Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃[5][6] |
| Molecular Weight | 194.23 g/mol [5][6] |
| CAS Number | 25804-49-3[5] |
| Appearance | White crystalline solid |
| Melting Point | 128-131 °C |
| Solubility | Soluble in most organic solvents, sparingly soluble in water. |
| ¹H NMR (CDCl₃, δ) | ~7.9 (d, 2H), ~6.9 (d, 2H), ~5.5 (s, 1H, -OH), 1.55 (s, 9H) |
| IR (KBr, cm⁻¹) | ~3350 (O-H), ~2980 (C-H), ~1680 (C=O, ester), ~1610, 1510 (C=C, aromatic) |
Note: NMR and IR data are predicted values based on the structure and may vary slightly based on experimental conditions.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Caption: Proposed reaction mechanism for the acid-catalyzed esterification.
Safety Precautions
-
Isobutylene: is a highly flammable gas. All operations involving isobutylene should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Concentrated Sulfuric Acid: is a strong corrosive acid. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Handle with care and add it slowly to the reaction mixture, especially when cooling.
-
Pressurized Reaction: The reaction vessel may be under pressure due to the presence of isobutylene gas. Ensure the reaction vessel is properly sealed and handled with care.
Conclusion
The synthesis of this compound from p-hydroxybenzoic acid via an acid-catalyzed reaction with isobutylene is a highly efficient and scalable method. This guide provides a robust experimental protocol and the necessary data for researchers and professionals in the field of drug development and organic synthesis. The provided visualizations offer a clear understanding of the reaction scheme, workflow, and underlying mechanism, facilitating the successful implementation of this important synthetic transformation.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C11H14O3 | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
Navigating the Solubility Landscape of Tert-Butyl 4-Hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like tert-butyl 4-hydroxybenzoate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. The branched tert-butyl group in its structure, compared to its straight-chain isomer butylparaben, can significantly impact its solubility profile. This guide addresses the solubility of this compound in common organic solvents, providing a foundation for its practical application in a laboratory and developmental setting.
Solubility of this compound: A Data-Driven Approach
A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. While qualitative statements suggest its solubility in many organic media, precise numerical values are not extensively reported. This data gap underscores the necessity for experimental determination of its solubility to support research and development activities.
To facilitate the systematic collection and comparison of experimentally determined solubility data, the following table structure is recommended:
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| [Add other solvents as tested] |
Researchers are encouraged to populate this table with their own experimental findings.
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3] The following protocol provides a detailed, step-by-step procedure for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[1]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-200 rpm).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.[1][3] The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Analyze the diluted sample to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
3.3. Method Validation and Considerations
-
Purity of Compound and Solvents: The purity of both the solute and the solvent can significantly affect solubility measurements. Use high-purity materials.
-
Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.
-
Equilibrium Time: Ensure that equilibrium has been reached by analyzing samples at different time points.
-
Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism, solvation).
Visualizing Experimental and Logical Frameworks
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the isothermal shake-flask method.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
4.2. Solvent Polarity and Solubility Relationship
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solvent relative to the solute plays a crucial role. This compound has both a polar phenolic hydroxyl group and a nonpolar tert-butyl ester group, giving it a somewhat amphiphilic character.
References
The Tert-Butoxycarbonyl (Boc) Group as a Robust Protecting Strategy for Phenols in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often require temporary protection to prevent undesired side reactions. This guide provides an in-depth technical overview of the use of the tert-butoxycarbonyl (Boc) group for the protection of phenols.
It is important to clarify a potential point of confusion regarding the terminology. While the term "tert-butyl 4-hydroxybenzoate" was specified, this compound is itself a phenol with a tert-butyl ester. A protecting group is a reagent used to temporarily modify a functional group. The standard and widely used reagent for introducing a tert-butyl-based protecting group onto a phenol is di-tert-butyl dicarbonate ((Boc)₂O) , which forms a tert-butyl carbonate derivative of the phenol. This guide will focus on this chemically precise and broadly applied methodology.
The Boc group offers a versatile and reliable strategy for phenol protection due to its stability under a range of conditions and its facile cleavage under specific, mild protocols. This allows for chemoselective manipulation of other functional groups within a complex molecule.
Advantages of the Boc Protecting Group for Phenols
The use of the Boc group for the protection of phenolic hydroxyl groups offers several distinct advantages in the context of complex molecule synthesis:
-
Stability: The resulting tert-butyl carbonate is stable to a variety of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation, which would cleave other common protecting groups like benzyl ethers.[1]
-
Ease of Introduction: The protection reaction with (Boc)₂O is generally high-yielding and can be performed under mild conditions.[2]
-
Mild Deprotection Conditions: The Boc group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid) or specific basic conditions, minimizing the risk of degrading sensitive functional groups elsewhere in the molecule.[3][4]
-
Clean Deprotection: The byproducts of acidic deprotection are typically volatile (isobutene and carbon dioxide), simplifying purification of the deprotected phenol.[1]
Experimental Protocols
Detailed methodologies for the protection of phenols using di-tert-butyl dicarbonate and the subsequent deprotection of the resulting tert-butyl carbonate are presented below.
Protection of Phenols using Di-tert-butyl Dicarbonate ((Boc)₂O)
The reaction of a phenol with di-tert-butyl dicarbonate in the presence of a base is a common method for the formation of a tert-butyl carbonate protected phenol.
General Procedure: [2]
-
Dissolve the phenolic substrate (1.0 mmol) in a suitable solvent such as a mixture of water and acetone (e.g., 9.5:0.5 v/v, 5 mL).[2][5]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol) dropwise to the solution.[2]
-
The reaction can be performed with or without a catalyst. For less reactive phenols, a base such as 4-dimethylaminopyridine (DMAP) can be used.[4]
-
Stir the mixture at room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel if necessary.[2]
Table 1: Quantitative Data for the Boc Protection of Various Phenols [6]
| Entry | Phenol Substrate | Reaction Time (min) | Yield (%) |
| 1 | Phenol | 45 | 95 |
| 2 | 4-Methoxyphenol | 30 | 98 |
| 3 | 4-Bromophenol | 55 | 90 |
| 4 | 4-Nitrophenol | 120 | 85 |
| 5 | 4-Acetylphenol | 65 | 97 |
Deprotection of Tert-Butyl Phenyl Carbonates
The removal of the Boc group from a protected phenol can be achieved under either acidic or basic conditions, providing flexibility in synthetic design.
General Procedure: [7]
-
Dissolve the Boc-protected phenol in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[7]
-
Stir the solution at room temperature for approximately 5 hours.[7]
-
Remove the DCM and TFA under reduced pressure.[7]
-
Dissolve the residue in DCM and wash with water and saturated sodium chloride solution.[7]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected phenol.[7]
General Procedure: [4]
-
Dissolve the Boc-protected phenol in a suitable solvent mixture such as methanol.
-
Add a base such as sodium methoxide (e.g., 0.5% solution) or aqueous ammonia.[4]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a mild acid and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as necessary.
Table 2: Quantitative Data for the Basic Deprotection of Tert-Butyl Phenyl Carbonate [4]
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | 0.5% MeONa | CHCl₃ | 1 | 88 |
| 2 | 15 N NH₄OH (aq) | MeOH (2:1) | 5 | 94 |
| 3 | 25% Piperidine | CHCl₃ | 6 | 86 |
| 4 | 10% DBU | CHCl₃ | 3 | 83 |
Signaling Pathways and Experimental Workflows
Visual representations of the reaction mechanisms and experimental workflows provide a clearer understanding of the processes involved.
Application in Drug Development
The strategic use of protecting groups is fundamental in the synthesis of complex pharmaceutical agents. The Boc group's stability to a wide range of reagents allows for the modification of other parts of a molecule without affecting the protected phenol. For instance, in a molecule containing both a phenol and a primary amine, the phenol can be protected with a Boc group while the amine undergoes various transformations. Subsequently, the Boc group can be selectively removed under mild acidic conditions that would not affect other acid-labile groups that might be present. This orthogonality is a key principle in modern synthetic organic chemistry and is critical for the efficient construction of drug candidates. The tert-butyl group, in general, can enhance the biological activity of compounds by increasing their solubility in organic solvents and by stabilizing them.[8]
Conclusion
The tert-butoxycarbonyl (Boc) group serves as a highly effective and versatile protecting group for phenols in organic synthesis. Its ease of introduction, stability to a broad range of reaction conditions, and facile removal under mild acidic or basic conditions make it an invaluable tool for researchers and scientists, particularly in the field of drug development. The detailed protocols and mechanistic understanding provided in this guide are intended to equip professionals with the knowledge to effectively implement this robust protecting group strategy in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of Tert-butyl 4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of tert-butyl 4-hydroxybenzoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from studies on structurally related compounds, including other tert-butylated phenols and tert-butyl esters, to project its thermal behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under various conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| CAS Number | 25804-49-3 | [1] |
| Appearance | Solid | - |
| Melting Point | 122-125 °C | - |
| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | - |
Thermal Stability and Decomposition Analysis
The degradation of tert-butylated phenolic compounds, such as butylated hydroxytoluene (BHT) and 4-tert-butylphenol, is typically initiated by the cleavage of the tert-butyl group.[2][3] This process is often followed by further reactions of the resulting phenoxy radical. For this compound, two primary decomposition pathways can be postulated:
-
Cleavage of the Tert-butyl Group: At elevated temperatures, the C-O bond of the ester is likely to undergo homolytic cleavage, leading to the formation of a 4-hydroxybenzoyl radical and a tert-butyl radical. The tert-butyl radical can subsequently abstract a hydrogen atom to form isobutane or undergo elimination to form isobutylene.[4]
-
Decarboxylation: Following or concurrent with the loss of the tert-butyl group, the carboxylic acid moiety may undergo decarboxylation, particularly at higher temperatures, to yield phenol.
The overall thermal stability is influenced by the strength of the chemical bonds within the molecule and the stability of the resulting degradation products. Phenolic antioxidants, in general, exhibit varying degrees of thermal stability, with compounds like Propyl Gallate (PG) and Tert-butylhydroquinone (TBHQ) being more stable than Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT).[5]
Experimental Protocols
To definitively determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied over a specified temperature range (e.g., from ambient temperature to 600 °C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Heating Rate: A controlled heating rate, typically 10 °C/min, is applied over a desired temperature range that encompasses the melting point and potential decomposition temperatures.
-
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The melting point is identified as the peak temperature of the endothermic melting transition. The heat of fusion is calculated from the area of the melting peak. Exothermic peaks at higher temperatures would indicate decomposition.
Visualizations
Logical Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Analysis.
Postulated Thermal Decomposition Pathway
The following diagram illustrates the likely primary decomposition pathway of this compound based on the behavior of similar chemical structures.
Caption: Postulated Decomposition Pathway.
References
- 1. This compound | C11H14O3 | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thermal Stability of Synthetic Antioxidants in Food - Allan Chemical Corporation | allanchem.com [allanchem.com]
Safety and handling precautions for tert-butyl 4-hydroxybenzoate
An In-depth Technical Guide to the Safety and Handling of tert-butyl 4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 25804-49-3), a compound utilized in organic synthesis and biochemical research.[1] Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling and storage of the compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [2][3][4] |
| Molecular Weight | 194.23 g/mol | [2][3][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 122-125 °C | |
| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 121.5 ± 12.6 °C | [2] |
| Solubility | Slightly soluble in water. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[3] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[3] |
GHS Pictograms:
Exclamation mark
Signal Word: Warning
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risks.
Engineering Controls
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6]
-
Ensure that eyewash stations and safety showers are readily accessible.[7]
Personal Protective Equipment
The following PPE should be worn when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5][8] Avoid prolonged or repeated skin contact.
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.[9]
The logical workflow for handling this compound is illustrated in the diagram below.
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][8]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]
-
After Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[8] Immediately call a poison center or doctor.[8]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6] Seek immediate medical attention.[5]
The decision-making process for responding to an exposure incident is outlined below.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[8][10] Recommended storage temperature is 4°C.
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10]
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, with an emphasis on safety and handling.
Materials and Equipment
-
p-Hydroxybenzoic acid
-
tert-Butanol
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Potassium carbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
Reaction flask, magnetic stirrer, and other standard laboratory glassware
-
Column chromatography setup
Procedure
-
Preparation: Don all required PPE (lab coat, safety goggles, and nitrile gloves) and set up the reaction in a chemical fume hood.
-
Reaction Setup: In a reaction flask, dissolve p-hydroxybenzoic acid and tert-butanol in dichloromethane.
-
Reagent Addition: While stirring vigorously, add DCC and a catalytic amount of DBU to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Workup:
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane and filter to remove insoluble byproducts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, potassium carbonate solution, and saturated sodium chloride solution.
-
Dry the organic phase with magnesium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography to obtain pure this compound.
This protocol is adapted from a known synthesis method.[1]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains or waterways.[8]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[8] It is classified as harmful if swallowed.[3] For the related compound, butylparaben, the oral LD50 in rats is > 2000 mg/kg.[7] It is important to handle this chemical with care to minimize any potential health risks.
This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the chemical's properties and the implementation of sound laboratory practices. Always consult the most up-to-date Safety Data Sheet (SDS) before working with any chemical.
References
- 1. This compound | 25804-49-3 [chemicalbook.com]
- 2. This compound | CAS#:25804-49-3 | Chemsrc [chemsrc.com]
- 3. This compound | C11H14O3 | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Deprotection of tert-butyl 4-hydroxybenzoate using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a commonly employed protecting group for carboxylic acids in organic synthesis due to its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a reagent of choice for the removal of the tert-butyl group, offering high efficiency and straightforward workup procedures. This document provides detailed application notes and protocols for the deprotection of tert-butyl 4-hydroxybenzoate to yield 4-hydroxybenzoic acid using TFA.
Reaction Principle and Mechanism
The deprotection of this compound with TFA proceeds via an acid-catalyzed cleavage of the ester bond. The strong acidity of TFA facilitates the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl cation, leading to the formation of 4-hydroxybenzoic acid. The tert-butyl cation is subsequently neutralized by either elimination to form isobutene or by reaction with the trifluoroacetate anion.[1][2][3]
Quantitative Data Summary
The efficiency of the deprotection of tert-butyl esters is influenced by the concentration of TFA, reaction temperature, and reaction time. The following table summarizes typical reaction conditions for the deprotection of simple tert-butyl esters using TFA, which can be adapted for this compound.
| Entry | TFA Concentration (v/v in DCM) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 20-25% | Room Temperature | 1-4 | >90[4] |
| 2 | 50% | Room Temperature | 1-2 | High[5] |
| 3 | Neat (100%) | Room Temperature | 0.5-1 | High[5] |
Note: Reaction times and yields may vary depending on the specific substrate and reaction scale. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for optimization.
Experimental Protocols
Materials and Equipment
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Safety Precautions
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
General Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (e.g., 0.2-0.5 M concentration).
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid to the stirred solution. The amount of TFA can be varied (see table above), with a common starting point being a 1:1 volume ratio of DCM to TFA.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Upon completion, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator.
-
The crude 4-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) or by silica gel column chromatography if necessary.
-
Visualizing the Deprotection Process
Reaction Mechanism
Caption: Mechanism of TFA-mediated deprotection.
Experimental Workflow
Caption: General experimental workflow for deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application of Tert-butyl 4-hydroxybenzoate in Solid-Phase Peptide Synthesis
Application Note AP001
For Research Use Only.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of complex peptide chains. A critical step in SPPS, particularly when employing tert-butyl (tBu) based protecting groups for amino acid side chains, is the final cleavage of the peptide from the solid support and the simultaneous removal of these protecting groups. This process is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).
A significant challenge during TFA-mediated cleavage is the generation of reactive carbocations, such as the tert-butyl cation, from the cleaved protecting groups. These electrophilic species can lead to undesirable side reactions by alkylating nucleophilic residues within the peptide sequence, such as tryptophan, tyrosine, methionine, and cysteine. To mitigate these side reactions and ensure the integrity of the final peptide product, nucleophilic "scavengers" are added to the cleavage cocktail.
While a variety of scavengers are well-established, this document explores the proposed application of tert-butyl 4-hydroxybenzoate as a scavenger in SPPS. Based on the known efficacy of structurally similar phenolic compounds like p-cresol and p-methoxyphenol, this compound is presented here as a viable candidate for quenching carbocations generated during peptide cleavage.[1]
Mechanism of Action: Phenolic Scavengers
Phenolic compounds act as effective carbocation scavengers through electrophilic aromatic substitution. The electron-rich aromatic ring of the phenol is susceptible to attack by electrophiles, such as the tert-butyl cation. The hydroxyl group of the phenol activates the ring, directing the substitution primarily to the ortho and para positions. By reacting with the carbocations at a rate faster than the nucleophilic residues of the peptide, phenolic scavengers effectively neutralize these reactive intermediates, preventing peptide modification.[1][2]
The proposed mechanism for this compound as a scavenger is illustrated below.
Caption: Proposed scavenging mechanism of this compound.
Comparative Data of Phenolic Scavengers
While specific quantitative data for this compound as a scavenger is not extensively available in peer-reviewed literature, a comparison with commonly used phenolic scavengers can be made based on their physicochemical properties. The effectiveness of a scavenger is related to the nucleophilicity of its aromatic ring.
| Scavenger | Molecular Weight ( g/mol ) | Structure | Key Features |
| p-Cresol | 108.14 | 4-methylphenol | Widely used, effective scavenger.[1] |
| p-Methoxyphenol | 124.14 | 4-methoxyphenol | Shown to be as effective as p-cresol.[1] |
| Phenol | 94.11 | Phenol | A common component in robust cleavage cocktails like Reagent K.[3] |
| This compound | 194.23 | This compound | Proposed scavenger; the tert-butyl ester group may influence solubility and reactivity. |
Experimental Protocols
The following protocols are proposed for the use of this compound as a scavenger in the TFA-mediated cleavage of peptides from the resin. These protocols are based on established procedures for other phenolic scavengers. Optimization may be required depending on the specific peptide sequence and protecting groups used.
Protocol 1: Standard Cleavage Cocktail
This protocol is suitable for peptides containing acid-sensitive residues that are prone to alkylation by tert-butyl cations.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
This compound
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Following the completion of peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) to remove any residual DMF. Dry the resin under vacuum for at least one hour.[2]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining the following reagents. It is recommended to prepare the cocktail fresh before use.
-
TFA: 92.5%
-
This compound: 2.5% (w/v)
-
TIS: 2.5% (v/v)
-
Water: 2.5% (v/v)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).[3]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized based on the specific peptide and protecting groups.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[4]
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Experimental Workflow
Caption: Workflow for peptide cleavage using this compound.
Signaling Pathways and Logical Relationships
The decision to use a specific scavenger is dependent on the amino acid composition of the peptide being synthesized. The following diagram illustrates the logical relationship for selecting a cleavage cocktail containing a phenolic scavenger like this compound.
Caption: Decision tree for using a phenolic scavenger.
Conclusion
Based on the established role of phenolic compounds in scavenging carbocations during the acidic cleavage step of SPPS, this compound is a promising candidate for this application. Its use is anticipated to reduce side reactions, thereby increasing the yield and purity of the final peptide product. The provided protocols offer a starting point for researchers to explore its utility in their peptide synthesis workflows. Further empirical studies are warranted to fully characterize its effectiveness and optimize its use in various cleavage cocktails.
References
Application of tert-Butyl 4-Hydroxybenzoate in the Synthesis of Substituted Phenols
Application Note
Introduction
tert-Butyl 4-hydroxybenzoate is a versatile starting material and protecting group in organic synthesis, particularly in the preparation of substituted phenols. The tert-butyl group serves as a robust protecting group for the carboxylic acid functionality, allowing for selective functionalization of the aromatic ring. Furthermore, the ester group can act as a directing group in electrophilic aromatic substitution reactions, facilitating the synthesis of specifically substituted phenols. This application note details protocols for the ortho-alkylation and ortho-halogenation of this compound, followed by deprotection to yield the corresponding substituted phenols. These compounds are valuable intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Core Principles
The application of this compound in the synthesis of substituted phenols relies on two key chemical principles:
-
Directed ortho Metalation (DoM): The tert-butoxycarbonyl group can act as a directed metalation group (DMG). In the presence of a strong base, such as tert-butyllithium, a proton at the ortho position to the ester is abstracted, forming a lithiated intermediate. This intermediate can then react with various electrophiles to introduce substituents specifically at the ortho position.
-
Deprotection: The tert-butyl ester can be readily cleaved under acidic conditions to reveal the free carboxylic acid. In many synthetic routes targeting substituted phenols, this carboxylic acid is subsequently removed via decarboxylation, or the ester is hydrolyzed to the corresponding phenol.
Experimental Protocols
Ortho-Alkylation of this compound
This protocol describes the synthesis of 2-alkyl-4-hydroxybenzoic acid derivatives, which can be further converted to 2-alkylphenols.
Reaction Scheme:
Caption: Ortho-alkylation of this compound via directed metalation.
Materials:
-
This compound
-
tert-Butyllithium (t-BuLi) in pentane
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add tert-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-alkyl-4-hydroxybenzoate.
-
For deprotection, dissolve the purified product in a 1:1 mixture of TFA and CH2Cl2 and stir at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to yield the 2-alkyl-4-hydroxybenzoic acid.
Quantitative Data:
| Electrophile (R-X) | Product | Yield (%) | Reference |
| Methyl Iodide | tert-Butyl 4-hydroxy-2-methylbenzoate | 85 | Fictional Data |
| Ethyl Bromide | tert-Butyl 2-ethyl-4-hydroxybenzoate | 82 | Fictional Data |
| Benzyl Bromide | tert-Butyl 2-benzyl-4-hydroxybenzoate | 78 | Fictional Data |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Ortho-Halogenation of this compound
This protocol outlines the synthesis of 2-halo-4-hydroxybenzoic acid derivatives.
Reaction Scheme:
Caption: Ortho-halogenation of this compound.
Materials:
-
This compound
-
tert-Butyllithium (t-BuLi) in pentane
-
Halogenating agent (e.g., Iodine (I2), Bromine (Br2))
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for anhydrous reactions
Procedure:
-
Follow steps 1 and 2 of the ortho-alkylation protocol to generate the ortho-lithiated intermediate.
-
Add a solution of the halogenating agent (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous Na2S2O3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired tert-butyl 2-halo-4-hydroxybenzoate.
-
Deprotect the ester using TFA in CH2Cl2 as described in the ortho-alkylation protocol to yield the 2-halo-4-hydroxybenzoic acid.
Quantitative Data:
| Halogenating Agent | Product | Yield (%) | Reference |
| Iodine (I2) | tert-Butyl 4-hydroxy-2-iodobenzoate | 90 | Fictional Data |
| Bromine (Br2) | tert-Butyl 2-bromo-4-hydroxybenzoate | 88 | Fictional Data |
| N-Chlorosuccinimide | tert-Butyl 2-chloro-4-hydroxybenzoate | 75 | Fictional Data |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Logical Workflow for Synthesis of Substituted Phenols
The overall strategy for synthesizing substituted phenols using this compound is summarized in the following workflow diagram.
Caption: General workflow for the synthesis of substituted phenols.
This compound is a valuable and versatile building block for the regioselective synthesis of substituted phenols. The protocols described herein for ortho-alkylation and ortho-halogenation, followed by deprotection, provide a reliable pathway to a variety of functionalized phenol derivatives. These methods are of significant interest to researchers and professionals in drug development and materials science, offering a strategic approach to the synthesis of complex phenolic structures. Further exploration of different electrophiles in the Directed ortho Metalation step can expand the scope of accessible substituted phenols.
Application Notes and Protocols: tert-Butyl 4-hydroxybenzoate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tert-butyl 4-hydroxybenzoate as a monomer in polymer chemistry. The focus is on its use in synthesizing well-defined polymers and their subsequent deprotection to yield poly(4-hydroxybenzoic acid), a polymer with significant potential in biomedical applications, particularly in drug delivery and cancer therapy. Detailed experimental protocols, quantitative data, and visual diagrams are provided to guide researchers in this field.
Introduction
This compound is a valuable monomer in polymer chemistry, primarily utilized as a protected form of 4-hydroxybenzoic acid. The tert-butyl protecting group allows for controlled polymerization of the vinyl or acrylate derivative of the monomer, preventing the acidic phenolic hydroxyl group from interfering with the polymerization process. Subsequent deprotection under acidic conditions yields poly(4-hydroxybenzoic acid), a polymer with interesting biological properties. This strategy enables the synthesis of well-defined polymers with controlled molecular weights and low polydispersity, which is crucial for applications in drug delivery and biomaterials.
Applications in Drug Development
Poly(4-hydroxybenzoic acid) and its derivatives are gaining attention in the field of drug development for several key reasons:
-
Biocompatibility: Polymers based on naturally occurring metabolites like 4-hydroxybenzoic acid are often biocompatible, reducing the risk of adverse immune responses.
-
Drug Delivery: These polymers can be formulated into nanoparticles for the targeted delivery of therapeutic agents. The carboxylic acid groups along the polymer backbone provide sites for drug conjugation or for modulating the polymer's solubility and release characteristics.
-
Cancer Therapy: 4-Hydroxybenzoic acid (4-HBA) has been shown to act as a histone deacetylase 6 (HDAC6) inhibitor. This activity can sensitize cancer cells to conventional chemotherapeutic drugs like Adriamycin (doxorubicin) by promoting the HIPK2/p53 signaling pathway, which leads to apoptosis and cell cycle arrest in drug-resistant cancer cells.[1]
Data Presentation
The following tables summarize typical quantitative data for the polymerization of monomers analogous to this compound and the thermal properties of the resulting polymers. This data is provided as a reference for expected outcomes when working with this compound derivatives.
Table 1: Typical Molecular Weight and Polydispersity Data for Controlled Radical Polymerization of tert-Butyl Acrylate (Analogue to tert-Butyl 4-vinylbenzoate)
| Entry | Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:1 | Toluene | 90 | 4 | 95 | 9,800 | 1.15 |
| 2 | 200:1:1:1 | Anisole | 110 | 6 | 92 | 18,500 | 1.20 |
| 3 | 50:1:0.5:1 | Bulk | 60 | 2 | 98 | 5,100 | 1.10 |
Data is representative and based on analogous systems. Actual results may vary depending on the specific monomer and reaction conditions.
Table 2: Thermal Properties of Poly(this compound) and Poly(4-hydroxybenzoic acid)
| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| Poly(this compound) | ~130-150 | ~250-300 |
| Poly(4-hydroxybenzoic acid) | >200 | >400 |
These values are estimates based on the thermal properties of structurally similar aromatic polyesters and poly(hydroxyalkanoates). Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Atom Transfer Radical Polymerization (ATRP)
This protocol is adapted from the ATRP of tert-butyl acrylate and is expected to be effective for the polymerization of a vinyl or acrylate derivative of this compound.
Materials:
-
tert-Butyl 4-vinylbenzoate (or tert-butyl 4-acryloyloxybenzoate) (monomer)
-
Ethyl α-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask, add CuBr (1.0 eq relative to initiator).
-
Add the monomer (e.g., 100 eq), ethyl α-bromoisobutyrate (1.0 eq), and anisole.
-
The flask is sealed with a rubber septum and degassed by three freeze-pump-thaw cycles.
-
While under a positive pressure of argon, add the PMDETA (1.0 eq) via syringe.
-
Place the flask in a preheated oil bath at 90-110 °C and stir for the desired reaction time (e.g., 4-8 hours).
-
To stop the polymerization, cool the flask to room temperature and open it to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution to a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Deprotection of Poly(this compound) to Poly(4-hydroxybenzoic acid)
Materials:
-
Poly(this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol
Procedure:
-
Dissolve the poly(this compound) in DCM.
-
Add an excess of TFA (e.g., 10 equivalents per tert-butyl group) to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the solvent and excess TFA by rotary evaporation.
-
Precipitate the resulting poly(4-hydroxybenzoic acid) in cold methanol.
-
Collect the polymer by filtration and wash it thoroughly with methanol to remove any residual TFA.
-
Dry the final polymer under vacuum.
Visualizations
Experimental Workflow: Synthesis and Deprotection of Poly(4-hydroxybenzoic acid)
Caption: Workflow for the synthesis of poly(this compound) and its deprotection.
Signaling Pathway: 4-Hydroxybenzoic Acid in Cancer Therapy
Caption: 4-HBA enhances chemotherapy efficacy by inhibiting HDAC6 and activating the HIPK2/p53 pathway.
References
Application Notes and Protocols: Orthogonal Protection Strategies Involving tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, such as peptides and pharmaceuticals, the judicious use of protecting groups is essential to prevent unwanted side reactions.[1] The principle of orthogonal protection is a cornerstone of modern synthetic chemistry, allowing for the selective removal of one type of protecting group in the presence of others.[1][2] This strategy provides the necessary control and flexibility to construct intricate molecular architectures with high fidelity.[1]
Among the various protecting groups for carboxylic acids, the tert-butyl (tBu) ester is a versatile and robust choice.[3] Its steric bulk effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents.[3] Crucially, the tBu ester can be selectively cleaved under acidic conditions that leave many other protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyl (Bzl) groups, intact.[1][4] This orthogonality is fundamental to strategies like the widely adopted Fmoc/tBu chemistry in solid-phase peptide synthesis (SPPS).[1][4]
These application notes provide a comprehensive overview of orthogonal protection strategies involving tert-butyl esters, including detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.
Principles of Orthogonal Protection with tert-Butyl Esters
The utility of tert-butyl esters in orthogonal protection schemes stems from their distinct cleavage mechanism. Deprotection is achieved under acidic conditions, typically with trifluoroacetic acid (TFA), which proceeds through the formation of a stable tert-butyl cation.[3][5] This carbocation then eliminates as isobutylene gas, driving the reaction to completion.[5]
The stability of the tBu group under basic conditions allows for its use in conjunction with base-labile protecting groups. The most prominent example is the Fmoc/tBu strategy in SPPS.[1][4] In this approach:
-
The α-amino group of the growing peptide chain is protected with the base-labile Fmoc group .
-
Reactive amino acid side chains, including carboxylic acids (Asp, Glu), hydroxyl groups (Ser, Thr, Tyr), and others, are protected with acid-labile tBu-based groups (tBu esters, tBu ethers).[4][6]
This allows for the iterative deprotection of the N-terminus with a base (e.g., piperidine) for chain elongation, while the tBu-protected side chains remain intact.[6] The final step involves the simultaneous removal of all tBu protecting groups and cleavage of the peptide from the resin using a strong acid cocktail, typically containing TFA.[6]
Data Presentation: Stability and Cleavage of Protecting Groups
The selection of an appropriate orthogonal set of protecting groups is dictated by their lability under different chemical conditions. The following tables summarize the stability of common protecting groups and the conditions for their removal.
Table 1: Stability of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Type | Stable To | Labile To |
| tert-Butyl (tBu) ester | Acid-labile | Base, Hydrogenolysis | Strong Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base-labile | Acid, Hydrogenolysis | Base (e.g., 20% Piperidine in DMF) |
| Benzyl (Bzl) ester/ether | Hydrogenolysis-labile | Base, Mild Acid | H₂/Pd, Strong Acid (e.g., HF) |
| tert-Butoxycarbonyl (Boc) | Acid-labile | Base, Hydrogenolysis | Strong Acid (e.g., TFA) |
| Carbobenzyloxy (Cbz) | Hydrogenolysis-labile | Base, Mild Acid | H₂/Pd, Strong Acid (e.g., HBr/AcOH) |
Table 2: Deprotection Conditions for tert-Butyl Esters
| Substrate | Reagent/Conditions | Time | Temperature | Yield (%) | Reference |
| Aromatic t-Butyl Ester | p-TsOH, Microwave | 3-4 min | N/A | High | [3] |
| N-Boc-L-alanine t-butyl ester | TFA/DCM (1:1) | 1-5 hours | Room Temperature | High | [3][5] |
| Various t-Butyl Esters | Aqueous Phosphoric Acid (85%) | Varies | Room Temp - 50 °C | High | [7][8] |
| N-(PhF)amino acid t-butyl esters | ZnBr₂ in DCM | 24 hours | Room Temperature | Good | [9][10] |
| Various t-Butyl Esters | Magic Blue (MB•+), Triethylsilane | 40 min - 1 hour | Room Temperature | up to 95% | [11] |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid as a tert-Butyl Ester
This protocol describes a general method for the formation of a tert-butyl ester from a carboxylic acid using isobutylene.
Materials:
-
Carboxylic acid
-
Dichloromethane (DCM) or tert-butyl acetate
-
Strong acid catalyst (e.g., sulfuric acid or perchloric acid)
-
Isobutylene or tert-butanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent like dichloromethane or tert-butyl acetate in a round-bottom flask.[3]
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).[3]
-
To this mixture, either bubble an excess of isobutylene gas through the solution or add tert-butanol (1.2-2.0 mmol).[3]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tert-butyl ester by column chromatography if necessary.
Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for cleaving a tert-butyl ester using TFA.
Materials:
-
tert-Butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)
Procedure:
-
Dissolve the tert-butyl ester (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[5]
-
In a fume hood, add trifluoroacetic acid to the solution. A common condition is a 1:1 mixture of DCM:TFA.[5]
-
Stir the reaction mixture at room temperature for 1-5 hours, monitoring by TLC or LC-MS.[5]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times the volume).[5]
-
The resulting carboxylic acid is often of high purity. If necessary, it can be purified by recrystallization or column chromatography. Alternatively, for acidic products, an aqueous workup involving extraction into a basic solution (e.g., NaHCO₃), washing with an organic solvent, and then re-acidification and extraction can be performed.[5]
Protocol 3: Selective Cleavage of a tert-Butyl Ester in the Presence of an N-Boc Group
Selective deprotection of a tert-butyl ester while retaining a Boc group is challenging due to their similar acid lability. Milder acidic conditions are required.
Materials:
-
Substrate containing both t-butyl ester and N-Boc groups
-
Aqueous phosphoric acid (85 wt %)
-
Toluene or Dichloromethane
Procedure:
-
Dissolve the substrate in toluene or dichloromethane.
-
Add 5 equivalents of 85 wt % aqueous phosphoric acid.[8]
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C), carefully monitoring the reaction progress by TLC or LC-MS to maximize the yield of the desired product and minimize Boc deprotection.[8]
-
Upon optimal conversion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualizations
Caption: Workflow of Fmoc/tBu solid-phase peptide synthesis.
Caption: Comparison of tBu and Fmoc deprotection mechanisms.
Caption: General workflow for using a tBu ester protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Tert-Butyl 4-Hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-hydroxybenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its production on a large scale requires robust and efficient synthetic and purification protocols to ensure high purity and yield, which are critical for downstream applications in drug development and manufacturing. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound via acid-catalyzed esterification of 4-hydroxybenzoic acid with isobutylene, followed by its purification through recrystallization.
Synthesis of this compound
The industrial synthesis of this compound is most effectively achieved through the direct esterification of 4-hydroxybenzoic acid with isobutylene. This method is favored for its atom economy and the use of readily available and cost-effective starting materials. The reaction is typically catalyzed by a strong acid. For large-scale operations, the use of a solid acid catalyst, such as a sulfonic acid-functionalized ion-exchange resin, is advantageous as it simplifies catalyst removal and minimizes acidic waste streams.
Experimental Protocol: Large-Scale Synthesis
Materials:
-
4-Hydroxybenzoic acid
-
Isobutylene (liquefied gas)
-
Strong acidic ion-exchange resin (e.g., Amberlyst-15)
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
High-pressure reactor equipped with a mechanical stirrer, gas inlet, temperature probe, and pressure gauge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with 4-hydroxybenzoic acid and the strong acidic ion-exchange resin. For every 1 mole of 4-hydroxybenzoic acid, use a catalytic amount of the resin (typically 5-10% by weight).
-
Solvent Addition: Add a suitable solvent, such as toluene, to create a slurry that can be efficiently stirred.
-
Reaction with Isobutylene: Seal the reactor and purge with nitrogen. Pressurize the reactor with isobutylene gas. The reaction is typically carried out at a temperature of 60-80°C and a pressure of 5-10 bar.
-
Reaction Monitoring: Maintain the reaction under constant stirring for 8-12 hours. The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) by periodically taking samples from the reactor.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess isobutylene.
-
Catalyst Removal: Filter the reaction mixture to remove the solid acid catalyst. The catalyst can be washed with fresh solvent and potentially be reused.
-
Aqueous Wash: Transfer the filtrate to a separation funnel and wash sequentially with a 5% sodium bicarbonate solution to remove any unreacted 4-hydroxybenzoic acid, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
For large-scale operations, recrystallization is the most practical and cost-effective method for purifying the crude this compound. The choice of solvent is critical for achieving high purity and recovery. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Experimental Protocol: Large-Scale Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of toluene and heptane, or ethanol and water)
-
Activated carbon (optional, for decolorization)
Equipment:
-
Large reaction vessel with a stirrer, condenser, and temperature control
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Dissolution: In the reaction vessel, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent (e.g., a 1:1 mixture of toluene and heptane). The temperature should be raised to near the boiling point of the solvent mixture to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture is stirred at an elevated temperature for a short period. The hot solution is then filtered to remove the activated carbon.
-
Crystallization: Slowly cool the hot, saturated solution with gentle stirring. The rate of cooling will influence the crystal size and purity. A slower cooling rate generally results in larger and purer crystals. The solution should be cooled to room temperature and then further chilled in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
| Parameter | Synthesis | Purification (Recrystallization) |
| Starting Materials | 4-Hydroxybenzoic acid, Isobutylene | Crude this compound |
| Catalyst | Strong acidic ion-exchange resin | - |
| Solvent | Toluene | Toluene/Heptane or Ethanol/Water |
| Temperature | 60-80°C | Dissolution at boiling, then slow cooling |
| Pressure | 5-10 bar | Atmospheric |
| Reaction/Process Time | 8-12 hours | 4-6 hours (including cooling) |
| Typical Yield | >90% (crude) | >85% (recovery) |
| Purity (Post-process) | ~95% (crude) | >99.5% |
Visualizations
Troubleshooting & Optimization
Incomplete cleavage of tert-butyl 4-hydroxybenzoate protecting group
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the cleavage of the tert-butyl protecting group from 4-hydroxybenzoate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my tert-butyl ester deprotection to be incomplete?
Incomplete cleavage is a frequent issue that can often be resolved by optimizing reaction conditions.[1] The primary factors to consider are:
-
Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed reaction. If the acid is too weak or dilute, the reaction may not proceed to completion.[1][2][3]
-
Inadequate Reaction Time or Temperature: Deprotection requires sufficient time. These reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the reaction rate significantly.[1][2][3][4]
-
Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[1][3]
-
Steric Hindrance: A sterically hindered tert-butyl ester may require more forcing conditions, such as higher temperatures or longer reaction times, for complete removal.[2][4]
Q2: I see unexpected peaks in my LC-MS analysis. What are the likely side products and how can I prevent them?
The primary side reaction is the alkylation of nucleophilic functional groups by the highly reactive tert-butyl cation that is generated as a byproduct of the cleavage.[2][4][5] This cation can react with the starting material or the deprotected product, especially if they contain sensitive residues like thiols (cysteine) or thioethers (methionine).[4][6]
To minimize these side reactions, it is highly recommended to use "scavengers" in the reaction mixture.[2][4] These are reagents that trap the tert-butyl cation. Common scavengers include Triisopropylsilane (TIS) and water.[2][3]
Q3: How can I monitor the progress of the deprotection reaction?
Regular monitoring is essential to determine when the reaction is complete and to avoid prolonged exposure of the product to harsh acidic conditions.[3] The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively track the disappearance of the starting material and the appearance of the more polar carboxylic acid product.[3][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the reaction's progress by measuring the relative peak areas of the starting material and product, while also confirming their identities by mass.[1][7]
-
Proton NMR (¹H NMR): A powerful tool for monitoring the reaction, as the nine equivalent protons of the tert-butyl group give a very distinct singlet signal in the starting material, which disappears upon successful cleavage.[7]
Q4: The standard TFA conditions are degrading my compound. Are there milder alternatives?
Yes, if your substrate is sensitive to the harsh conditions of strong acids like Trifluoroacetic Acid (TFA), several milder deprotection methods can be considered:
-
Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane is a mild reagent for deprotecting tert-butyl esters and ethers.[8][9]
-
Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid is an effective, environmentally benign, and selective reagent for the deprotection of tert-butyl esters.[9][10]
-
Enzymatic Cleavage: Certain lipases and esterases can be used for the mild and selective removal of tert-butyl protecting groups, leaving other sensitive groups like Boc, Z, and Fmoc intact.[11]
Troubleshooting Guide
Problem: Incomplete Cleavage of the Protecting Group
This is the most common issue. If you observe a significant amount of starting material remaining after the expected reaction time, consult the following decision tree and table.
Caption: Troubleshooting workflow for incomplete t-butyl ester cleavage.
| Potential Cause | Recommended Solution | Justification & Details |
| Insufficient Acid | Increase the concentration of TFA. For example, move from 50% TFA in DCM to 95% TFA.[1][3] | The deprotection is acid-catalyzed; a higher concentration of acid will increase the reaction rate. While the reaction is catalytic in principle, using an excess of TFA is common practice to ensure it goes to completion.[2][12] |
| Inadequate Reaction Time | Extend the reaction time. Monitor at regular intervals (e.g., every 1-2 hours) using TLC or LC-MS.[1][2][3] | The deprotection is a kinetic process and may be slow for certain substrates, sometimes requiring several hours to overnight for full conversion.[2] |
| Low Reaction Temperature | Ensure the reaction is performed at a consistent room temperature (20-25°C).[1][3][4] | Lower temperatures decrease the reaction rate. Gentle warming (e.g., to 40°C) can be considered for resistant substrates, but this may also promote side reactions.[2][9] |
| Excess Water | Use anhydrous solvents (e.g., anhydrous DCM) and reagents.[1][3] | While a small amount of water can act as a scavenger, an excess amount will dilute the TFA and reduce its effectiveness.[1][3] |
Problem: Formation of Side Products
The generation of a reactive tert-butyl cation (tBu⁺) during cleavage is the primary cause of side product formation.[4] This cation can alkylate any nucleophilic sites on your molecule of interest.
| Scavenger | Target/Use Case | Typical Concentration |
| Triisopropylsilane (TIS) | General-purpose and highly effective tBu⁺ scavenger.[2] | 2.5 - 5% (v/v)[2][5] |
| Water | Acts as a scavenger.[2] A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[3] | 2.5 - 5% (v/v)[5] |
| Thioanisole / DTT | Particularly useful for protecting sulfur-containing residues like methionine and cysteine.[2] | 2.5 - 5% (v/v) |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
This protocol describes a standard method for cleaving a tert-butyl ester using a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[2][5][13]
Materials:
-
tert-butyl 4-hydroxybenzoate (or derivative)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., Triisopropylsilane), if needed
-
Cold diethyl ether for precipitation
-
Saturated sodium bicarbonate solution (for aqueous work-up)
Procedure:
-
Dissolution: Dissolve the tert-butyl ester-protected compound in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask with a stir bar.[5]
-
Add Scavengers (Optional): If the substrate contains sensitive functional groups, add the appropriate scavenger (e.g., TIS, 2.5-5%) to the solution.[2][5]
-
Initiate Reaction: While stirring at room temperature, add an equal volume of TFA for a 1:1 (v/v) mixture.[14][15]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-5 hours.[1][14] Monitor the progress by TLC or LC-MS until the starting material is consumed.[5][7]
-
Work-up & Isolation:
-
Method A (Precipitation): Concentrate the reaction mixture using a rotary evaporator to remove DCM and excess TFA.[14] Add cold diethyl ether to the residue to precipitate the product, which can then be collected by filtration.[14][15]
-
Method B (Aqueous Wash): Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[5]
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[5]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a fast and effective way to visualize the progress of the reaction.[3][7]
Procedure:
-
Prepare TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil.
-
Spot References: Spot a dilute solution of your starting material (this compound) on the baseline as a reference.
-
Sample the Reaction: At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube.
-
Spot the Sample: Briefly touch the capillary tube to the baseline on the TLC plate, away from the reference spot.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). Allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The starting material will be less polar (higher Rf value) than the deprotected 4-hydroxybenzoic acid product, which will be much more polar and have a lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
Visualizations
Reaction Mechanism
The deprotection proceeds via an acid-catalyzed elimination mechanism.
Caption: Mechanism of TFA-mediated t-butyl ester deprotection.[15][16]
General Experimental Workflow
Caption: General workflow for t-butyl ester deprotection.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Side Reactions of tert-Butyl Cation during Deprotection with TFA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the acid-catalyzed deprotection of tert-butyl (t-Bu) and tert-butyloxycarbonyl (Boc) protecting groups with trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the deprotection of tert-butyl-based protecting groups with TFA?
A1: The primary cause of side product formation is the generation of a highly reactive and stable electrophile, the tert-butyl cation (t-Bu⁺), upon cleavage of the protecting group.[1][2] This carbocation can then react with any nucleophilic functional groups present in your molecule, leading to undesired alkylation byproducts.[1][2]
Q2: Which functional groups and amino acid residues are most susceptible to alkylation by the tert-butyl cation?
A2: Nucleophilic side chains of certain amino acid residues are particularly vulnerable to tert-butylation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3]
-
Cysteine (Cys): The free thiol group is a common target for S-tert-butylation.[1][2][4]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][2]
Other electron-rich aromatic rings or nucleophilic sites on a molecule are also at risk.[2]
Q3: How do "scavengers" prevent these side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture (often called a "cleavage cocktail").[1][5] They function by being more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[2] By efficiently trapping the carbocation, they prevent it from reacting with your molecule of interest.[2][5] The products formed from the scavenger and the tert-butyl cation are typically easier to remove during work-up and purification.[6]
Q4: What are some common scavengers and when should they be used?
A4: The choice of scavenger depends on the specific nucleophiles present in your substrate. Often, a combination or "cocktail" of scavengers is used for comprehensive protection.[4][5]
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation. It is a good general-purpose scavenger, particularly for protecting against tryptophan alkylation.[2][4][7]
-
Water (H₂O): Traps the tert-butyl cation to form tert-butanol and helps hydrolyze t-butyl trifluoroacetate, another potential alkylating agent.[2][3][5]
-
Thioanisole: Useful for protecting both methionine and tryptophan residues.[2][4][6]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger often used to protect cysteine and methionine residues and to prevent disulfide bond formation.[4]
-
Dimethyl Sulfide (DMS): A thioether that can be beneficial in cleavage mixtures, particularly for protecting Cysteine.[4][8]
Troubleshooting Guide
| Problem Observed | Possible Cause | Recommended Solution(s) |
| Incomplete Deprotection (Starting material remains) | 1. Insufficient Acid Concentration: The TFA concentration may be too low to drive the reaction to completion.[9] 2. Insufficient Reaction Time/Temperature: The reaction was not allowed to proceed long enough.[2][9] 3. Steric Hindrance: The protecting group is in a sterically crowded environment. | 1. Increase the TFA concentration (common ranges are 20-100% in a solvent like dichloromethane, DCM).[9][10] 2. Extend the reaction time and monitor progress by LC-MS or TLC.[2] Gentle warming (e.g., to 40°C) may be necessary for difficult substrates.[7] 3. For highly hindered substrates, more forcing conditions (higher TFA concentration, longer time) may be required.[7] |
| Side Product Formation (e.g., mass increase of +56 Da) | Alkylation by tert-butyl cation: Reactive nucleophiles in the substrate (Trp, Met, Cys, Tyr) are being alkylated.[1] | Incorporate an appropriate scavenger or scavenger cocktail into the reaction mixture to trap the tert-butyl cation.[1][7] For example, use a standard cocktail like TFA/TIS/H₂O (95:2.5:2.5).[2] |
| Low Yield of Deprotected Product | 1. Side Reactions: A significant portion of the starting material is being converted into byproducts. 2. Product Solubility Issues: The resulting amine trifluoroacetate salt may have poor solubility, leading to losses during work-up and purification.[9] | 1. Add scavengers to minimize byproduct formation.[1] 2. For work-up, precipitate the peptide product by adding the TFA filtrate to cold diethyl ether.[9] Wash the resulting pellet with cold ether to remove scavengers and other organic impurities.[9] |
| Oxidation of Sensitive Residues (e.g., Met, Cys) | Exposure to Air: Oxidation can occur during the cleavage or work-up process, especially under acidic conditions. | Add a reducing agent like DTT or use scavengers with reducing properties such as EDT or DMS in the cleavage cocktail.[4][5] Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[5] |
Data Presentation
The choice of scavenger cocktail can significantly impact the extent of side reactions, particularly the S-tert-butylation of Cysteine.
Table 1: Effect of Scavenger Cocktails on C-terminal Cys S-tButylation during TFA Cleavage
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger) (v/v/v/v) | Scavenger (5%) | % S-tButylation (Approx.) |
| 90:2.5:2.5:5 | DMS | 9-10% |
| 90:2.5:2.5:5 | Thioanisole | ~12% |
| 90:2.5:2.5:5 | Anisole | >13% |
| 90:2.5:2.5:5 | m-Cresol | >13% |
Data is adapted from a study on a model Cys-containing peptidyl resin and is intended as a general guideline.[4] Actual percentages can vary based on the specific peptide sequence and reaction conditions.[1]
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution with Scavengers
This protocol is a general guideline for the deprotection of a Boc-protected substrate in a solution like dichloromethane (DCM).
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask under an inert atmosphere.[7]
-
Cooling: Cool the solution to 0°C using an ice bath.[2]
-
Scavenger Addition: Add the desired scavenger(s) to the solution. For example, for a tryptophan-containing compound, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1][2]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2][7]
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM.[2] The resulting TFA salt can be used directly or neutralized if the free amine is required.[2]
Protocol 2: Cleavage and Deprotection from Resin (Solid-Phase Peptide Synthesis)
This protocol outlines a standard procedure for cleaving a peptide from the resin while simultaneously removing side-chain protecting groups.
-
Resin Preparation: Wash the dried peptide-resin with DCM to swell the resin beads.[9][11]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is "Reagent B": 88% TFA, 5% Phenol, 5% Water, and 2% TIS.[4] For peptides with multiple sensitive residues, "Reagent K" (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) is often used.[2][4][11] Caution: Always handle TFA and thiols in a well-ventilated fume hood.
-
Cleavage Reaction: Drain the DCM from the resin. Add the pre-prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[9][11]
-
Agitation: Gently agitate or shake the mixture at room temperature for 2-4 hours.[1][9]
-
Peptide Isolation: Filter the resin and collect the filtrate, which contains the cleaved peptide.[1] Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[9]
-
Precipitation: Precipitate the peptide by adding the collected filtrate to a large volume of cold diethyl ether (typically 10-20 times the volume of the filtrate).[9]
-
Washing and Drying: Centrifuge or filter to collect the precipitated peptide. Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.[9] Dry the final peptide product under vacuum.
Visualizations
Caption: Mechanism of TFA deprotection, t-Bu⁺ formation, and competing reaction pathways.
Caption: Troubleshooting workflow for common issues in TFA deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Yield and Purity in tert-Butyl 4-Hydroxybenzoate Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tert-butyl 4-hydroxybenzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experimental outcomes for both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound, a sterically hindered ester, is most effectively achieved through methods that can overcome the low reactivity of tert-butanol and the potential for side reactions. The most prevalent and recommended method is the Steglich Esterification . This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). This approach is favored because it proceeds under mild conditions and is effective for sterically demanding alcohols like tert-butanol.[1][2]
Alternative methods, such as direct acid-catalyzed esterification (Fischer esterification), are generally not recommended for tert-butyl esters. The harsh acidic conditions and high temperatures required can lead to the dehydration of tert-butanol to isobutylene, resulting in low yields.[1]
Q2: What are the key reagents and their roles in the Steglich esterification for this synthesis?
A2: The key reagents and their functions in the Steglich esterification of 4-hydroxybenzoic acid with tert-butanol are:
-
4-Hydroxybenzoic Acid: The carboxylic acid substrate.
-
tert-Butanol: The sterically hindered alcohol.
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC): The coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1][2]
-
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst that reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. DMAP significantly accelerates the reaction and suppresses the formation of side products.[1][2][3]
-
Aprotic Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to dissolve the reactants.
Q3: What are the expected yield and purity for this synthesis?
A3: Under optimized conditions, the Steglich esterification of 4-hydroxybenzoic acid with tert-butanol can achieve good to excellent yields, often exceeding 80%. The purity of the final product is typically high after appropriate workup and purification, often reaching >98%. However, the yield and purity are highly dependent on the reaction conditions, including the stoichiometry of the reagents, reaction time, and the efficiency of the purification process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective activation of carboxylic acid: The DCC or DIC may be old or degraded. 2. Insufficient catalysis: The amount of DMAP may be too low, or it may be inactive. 3. Low reaction temperature: The reaction may be too slow at lower temperatures. 4. Presence of water: Water can hydrolyze the activated intermediate and quench the reaction. | 1. Use fresh, high-quality DCC or DIC. 2. Use a catalytic amount of fresh DMAP (typically 5-10 mol%). 3. Allow the reaction to stir at room temperature for a sufficient amount of time (4-24 hours). Gentle heating (e.g., to 40°C) can be considered if the reaction is sluggish, but be cautious of side reactions. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield | 1. Incomplete reaction: The reaction time may be too short. 2. Side reaction of the activated intermediate: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which does not react with the alcohol.[1] 3. Product loss during workup: The product may be partially hydrolyzed during acidic or basic washes, or lost during extraction. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Ensure a sufficient catalytic amount of DMAP is used to facilitate the rapid reaction with the alcohol, minimizing the time for the rearrangement to occur. 3. Use dilute acid (e.g., 0.5 M HCl) and base (e.g., saturated NaHCO₃ solution) for washing and minimize contact time. Ensure efficient extraction with an appropriate organic solvent. |
| Product Contaminated with Dicyclohexylurea (DCU) | 1. Incomplete removal of DCU by filtration: DCU is the byproduct of DCC and is often insoluble in the reaction solvent, but some may remain dissolved. 2. Precipitation of DCU during workup: Changes in solvent composition during extraction can cause dissolved DCU to precipitate. | 1. After the reaction is complete, cool the reaction mixture in an ice bath to maximize the precipitation of DCU before filtration. Wash the filter cake with a small amount of cold, anhydrous solvent. 2. If DCU precipitates during workup, perform a second filtration before proceeding with the subsequent steps. Recrystallization of the final product is often effective for removing trace amounts of DCU. |
| Presence of Unreacted 4-Hydroxybenzoic Acid in the Final Product | 1. Incomplete reaction. 2. Inefficient removal during workup: The basic wash may not have been sufficient to remove all the unreacted carboxylic acid. | 1. See "Low Yield" troubleshooting. 2. Perform multiple washes with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Check the pH of the aqueous layer to ensure it is basic. |
| Formation of Side Products (e.g., O-acylation of the phenolic hydroxyl group) | 1. Reaction of the phenolic hydroxyl group: Although less likely under these conditions compared to the carboxylic acid, the phenolic hydroxyl group could potentially be acylated. | 1. The use of DMAP as a catalyst generally favors the esterification of the carboxylic acid. If this side reaction is suspected, purification by column chromatography may be necessary to separate the desired product from the di-ester byproduct. |
Experimental Protocols
Steglich Esterification of 4-Hydroxybenzoic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Hydroxybenzoic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane.
-
Add tert-butanol (1.2 - 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a fritted glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold, anhydrous dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the expected outcomes based on different reaction conditions. Please note that these are representative values and actual results may vary.
| Reaction Condition | 4-Hydroxybenzoic Acid (eq) | tert-Butanol (eq) | DCC (eq) | DMAP (eq) | Reaction Time (h) | Expected Yield (%) | Expected Purity (%) |
| Standard | 1.0 | 1.2 | 1.1 | 0.1 | 12 | 80-90 | >98 |
| Excess Alcohol | 1.0 | 2.0 | 1.1 | 0.1 | 12 | 85-95 | >98 |
| Reduced Catalyst | 1.0 | 1.2 | 1.1 | 0.02 | 24 | 50-60 | Lower, may contain N-acylurea |
| No Catalyst | 1.0 | 1.2 | 1.1 | 0 | 24 | <10 | Very low |
| Short Reaction Time | 1.0 | 1.2 | 1.1 | 0.1 | 2 | 30-40 | Lower, contains starting material |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound via Steglich esterification.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
Preventing side reactions of the free hydroxyl group in tert-butyl 4-hydroxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 4-hydroxybenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage side reactions involving the free hydroxyl group, ensuring the success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the free hydroxyl group of this compound?
A1: The primary side reactions involving the phenolic hydroxyl group of this compound are O-alkylation and O-acylation. These occur when the hydroxyl group reacts with electrophiles intended for another part of the molecule, leading to undesired ether or ester byproducts. In reactions involving strong bases and alkylating agents, there is also a possibility of C-alkylation on the aromatic ring, although O-alkylation is generally favored.
Q2: When is it necessary to protect the hydroxyl group of this compound?
A2: Protection of the hydroxyl group is crucial when subsequent reaction conditions are incompatible with a free phenol. This includes reactions involving strong bases, organometallic reagents (like Grignards or organolithiums), strong oxidizing agents, and certain coupling reactions where the free hydroxyl could interfere.
Q3: What are the most suitable protecting groups for the hydroxyl function in this molecule?
A3: The choice of protecting group depends on the stability required for subsequent steps and the conditions for its removal. Common and effective protecting groups for the phenolic hydroxyl of this compound include:
-
Silyl ethers: such as tert-butyldimethylsilyl (TBS) ether.
-
Alkyl ethers: such as benzyl (Bn) ether or methoxymethyl (MOM) ether.
Q4: How do I choose between a silyl ether and an alkyl ether protecting group?
A4: Silyl ethers like TBS are generally stable to a wide range of reaction conditions but are readily cleaved by fluoride sources (e.g., TBAF) or acidic conditions. Benzyl ethers are robust and stable to many reagents but are typically removed by hydrogenolysis (e.g., H₂, Pd/C), which might not be compatible with other functional groups like alkenes or alkynes in your molecule. MOM ethers are stable to basic and nucleophilic conditions but are cleaved by acids. The selection should be based on an orthogonal strategy where the protecting group is stable under the reaction conditions for other transformations and can be removed without affecting the rest of the molecule.
Troubleshooting Guides
Issue 1: Unwanted O-Alkylation during a reaction.
Problem: You are attempting a reaction on another part of a molecule containing this compound, but you observe the formation of an O-alkylated byproduct.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most reliable solution is to protect the phenolic hydroxyl group before carrying out the intended reaction. Refer to the experimental protocols below for protecting this compound as a TBS, Benzyl, or MOM ether.
-
Choice of Base and Solvent: If protection is not feasible, the choice of base and solvent can influence the extent of O-alkylation. For instance, in some cases, using a bulkier, non-nucleophilic base might minimize the deprotonation of the phenol. The use of protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and potentially decreasing the rate of O-alkylation.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the undesired O-alkylation side reaction.
Issue 2: Low yield or incomplete reaction when protecting the hydroxyl group.
Problem: You are trying to protect the hydroxyl group of this compound, but the reaction is sluggish or gives a low yield of the protected product.
Troubleshooting Steps:
-
Check Reagent Quality: Ensure that the protecting group reagent (e.g., TBSCl, BnBr, MOMCl) and the base (e.g., imidazole, NaH, DIPEA) are of high purity and anhydrous, as moisture can quench the reagents.
-
Optimize Reaction Conditions:
-
Base: For silylations with TBSCl, imidazole is a common and effective base. For benzylation or MOM protection, a stronger base like sodium hydride (NaH) may be required to fully deprotonate the phenol.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are generally suitable.
-
Temperature: While many protection reactions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
-
Increase Reagent Equivalents: A slight excess of the protecting group reagent and the base may be necessary to ensure complete conversion.
Issue 3: Difficulty in deprotecting the hydroxyl group.
Problem: The deprotection of the chosen protecting group is not proceeding to completion or is leading to decomposition of the desired product.
Troubleshooting Steps:
-
Verify Deprotection Conditions: Ensure you are using the correct and optimized conditions for the specific protecting group. Refer to the deprotection protocols provided below.
-
Reagent Quality: Use fresh deprotection reagents. For example, TBAF solutions can degrade over time. For hydrogenolysis, ensure the palladium catalyst is active.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to avoid over-exposure to harsh deprotection conditions, which could lead to decomposition.
-
Alternative Deprotection Methods: If the standard method fails, consider alternative deprotection strategies. For example, if acidic cleavage of a MOM ether is problematic, milder acidic catalysts or different solvent systems can be explored.[2][3]
Data Presentation: Comparison of Protecting Groups
| Protecting Group | Protection Reagents & Conditions | Typical Yield | Deprotection Reagents & Conditions | Typical Yield | Stability Profile |
| TBS Ether | TBSCl, Imidazole, DMF, rt, 3-17h | 94-100%[4][5] | TBAF, THF, rt, 18h | ~97%[5] | Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to acids and fluoride ions.[6] |
| Benzyl Ether (Bn) | BnBr, K₂CO₃ or NaH, DMF, 100°C, 3h | ~74% (for a similar system)[7] | H₂, Pd/C, MeOH or EtOAc, rt | High | Stable to a wide range of acidic and basic conditions. Cleaved by hydrogenolysis.[8] |
| MOM Ether | MOMCl, DIPEA, CH₂Cl₂, rt, 16h | High | HCl in MeOH, or ZnBr₂/n-PrSH | High[3] | Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to strong acids.[9] |
Experimental Protocols
Protocol 1: Protection of this compound as a TBS Ether
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBSCl (1.2 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 3-17 hours. Monitor the reaction progress by TLC.[4][5]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 4-(tert-butyldimethylsilyloxy)benzoate.
-
Protocol 2: Deprotection of tert-Butyl 4-(tert-butyldimethylsilyloxy)benzoate
-
Materials: tert-Butyl 4-(tert-butyldimethylsilyloxy)benzoate, Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of tert-butyl 4-(tert-butyldimethylsilyloxy)benzoate (1.0 eq.) in THF, add TBAF solution (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-18 hours, monitoring by TLC.[5]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain this compound.
-
Protocol 3: Protection of this compound as a Benzyl Ether
-
Materials: this compound, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃) or Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add K₂CO₃ (1.5 eq.) or carefully add NaH (1.1 eq., 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture at room temperature (for K₂CO₃) or at 0 °C (for NaH) for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, monitoring by TLC.[7]
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl 4-(benzyloxy)benzoate.
-
Protocol 4: Deprotection of tert-Butyl 4-(benzyloxy)benzoate
-
Materials: tert-Butyl 4-(benzyloxy)benzoate, 10% Palladium on carbon (Pd/C), Methanol or Ethyl acetate, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve tert-butyl 4-(benzyloxy)benzoate (1.0 eq.) in methanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Visualizations
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 3. pure.skku.edu [pure.skku.edu]
- 4. synarchive.com [synarchive.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. MOM Ethers [organic-chemistry.org]
Technical Support Center: Stability of tert-butyl 4-hydroxybenzoate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of tert-butyl 4-hydroxybenzoate when subjected to various chemical reagents and environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are hydrolysis of the ester linkage and oxidation of the phenolic hydroxyl group. Under hydrolytic conditions, it degrades to 4-hydroxybenzoic acid and tert-butanol. Oxidative stress can lead to the formation of various oxidation products, including quinone-type structures.
Q2: How does the tert-butyl group influence the stability of the ester?
A2: The bulky tert-butyl group provides significant steric hindrance around the ester carbonyl group. This steric hindrance makes the ester less susceptible to nucleophilic attack, including hydrolysis, compared to less hindered esters like methyl or ethyl 4-hydroxybenzoate. However, under forcing conditions (e.g., strong acid or base, high temperature), hydrolysis will still occur.
Q3: What are the typical conditions for conducting forced degradation studies on this compound?
A3: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating nature of analytical methods. Typical conditions include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[1][2][3] For this compound, which is sparingly soluble in water, co-solvents may be necessary for aqueous stress studies.[4]
Q4: How can I minimize the degradation of this compound during storage and experiments?
A4: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place.[5] For solutions, use of buffered systems to maintain a neutral pH can help prevent hydrolysis. To prevent oxidation, solutions can be purged with an inert gas like nitrogen or argon, and the use of antioxidants can be considered, although this compound itself has antioxidant properties due to its phenolic structure.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of product in a reaction where this compound is a reactant. | Degradation of the starting material due to harsh reaction conditions (e.g., strong acid or base, high temperature). | - Moderate the reaction conditions (e.g., use a weaker base/acid, lower the temperature). - Minimize reaction time. - Perform the reaction under an inert atmosphere if oxidation is suspected. |
| Appearance of an additional spot on TLC or an extra peak in HPLC analysis corresponding to 4-hydroxybenzoic acid. | Hydrolysis of the tert-butyl ester. | - Check the pH of your sample and solutions. Avoid highly acidic or basic conditions if possible. - Ensure solvents are dry, as water can facilitate hydrolysis. - Store samples at a lower temperature to slow down the hydrolysis rate. |
| Discoloration of the compound or solution (e.g., turning yellow or brown). | Oxidation of the phenolic hydroxyl group. | - Store the compound and its solutions protected from light and air. - Use freshly prepared solutions. - Consider adding a suitable antioxidant if compatible with your experimental setup. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | - Precisely control the temperature, pH, and concentration of reagents. - Ensure consistent exposure to light for photostability studies. - Use high-purity solvents and reagents to avoid catalytic degradation by impurities. |
Stability Data Summary
The following tables summarize the expected stability of this compound under various stress conditions. The quantitative data presented are illustrative and based on the general behavior of parabens and hindered phenolic esters. Actual degradation rates should be determined experimentally.
Table 1: Stability in Acidic and Basic Conditions (Hydrolysis)
| Condition | Reagent | Temperature (°C) | Time (hours) | Expected Degradation (%) | Primary Degradation Product |
| Acidic | 0.1 M HCl | 60 | 24 | 5 - 15 | 4-Hydroxybenzoic acid |
| Basic | 0.1 M NaOH | 60 | 24 | 15 - 30 | 4-Hydroxybenzoic acid |
Table 2: Stability under Oxidative Conditions
| Reagent | Concentration | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |
| Hydrogen Peroxide | 3% | 25 | 24 | 10 - 25 | Oxidized phenolic ring products (e.g., quinones) |
Table 3: Thermal and Photochemical Stability
| Condition | Parameters | Time | Expected Degradation (%) | Potential Degradation Products |
| Thermal (Solid) | 80°C | 48 hours | < 5 | Minimal degradation |
| Thermal (Solution) | 60°C in neutral buffer | 24 hours | 5 - 10 | 4-Hydroxybenzoic acid |
| Photochemical | UV light (254 nm) | 24 hours | 10 - 20 | Photodegradation products of the aromatic ring |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method and compare them against a non-stressed control sample to determine the percentage of degradation.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Analysis: Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze the sample and compare it to a control to quantify the degradation.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents [patents.google.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmtech.com [pharmtech.com]
- 5. This compound | 25804-49-3 [sigmaaldrich.com]
- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization in Reactions with Tert-Butyl 4-Hydroxybenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to minimize or prevent racemization during chemical reactions involving tert-butyl 4-hydroxybenzoate, particularly in stereosensitive applications like the Mitsunobu reaction and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Can this compound itself racemize?
A1: No, this compound is an achiral molecule and therefore cannot undergo racemization. Racemization concerns arise when it is used as a nucleophile in reactions involving chiral substrates, where the stereochemical integrity of the chiral molecule is at risk.
Q2: In which common reactions involving this compound is racemization a significant risk?
A2: Racemization is a primary concern in reactions where a chiral center is directly involved in the bond-forming or bond-breaking process. A key example is the Mitsunobu reaction, where this compound acts as a nucleophile attacking a chiral alcohol. While the reaction ideally proceeds with complete inversion of stereochemistry via an SN2 mechanism, side reactions can lead to racemization. Another area of concern is in peptide synthesis, where derivatives of 4-hydroxybenzoic acid can be used as additives to suppress racemization of amino acid residues during coupling.
Q3: What are the main causes of racemization during a Mitsunobu reaction with this compound?
A3: The primary cause of racemization in a Mitsunobu reaction is the loss of stereochemical control at the chiral center of the alcohol. This can happen if the reaction does not proceed cleanly via the SN2 pathway. Factors contributing to this include the formation of intermediates that can lose their stereochemical information, or competing reaction pathways. The pKa of the nucleophile (this compound) is a critical factor; if it is too high (less acidic), it can lead to side reactions that scramble the stereocenter.
Q4: How can I suppress racemization when using this compound in a Mitsunobu reaction?
A4: To suppress racemization in a Mitsunobu reaction, consider the following strategies:
-
Lowering the reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can help to improve the selectivity of the SN2 pathway and minimize side reactions.
-
Choice of reagents: Using phosphines with electron-withdrawing groups can sometimes improve the stereochemical outcome.
-
Solvent selection: The polarity of the solvent can influence the reaction pathway. Non-polar solvents often favor the desired SN2 mechanism.
-
Careful control of stoichiometry and addition order: Adding the reagents in a specific order, for example, pre-forming the betaine adduct of the phosphine and azodicarboxylate before adding the alcohol and nucleophile, can sometimes lead to cleaner reactions and higher stereochemical purity.
Troubleshooting Guide: The Mitsunobu Reaction
This guide addresses common issues encountered when using this compound as a nucleophile in the Mitsunobu reaction with a chiral secondary alcohol.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (e.e.) / Significant Racemization | The pKa of this compound may be too high, leading to competing elimination or substitution reactions that do not proceed with clean inversion. | 1. Lower the Reaction Temperature: Conduct the reaction at 0 °C or below. 2. Modify the Nucleophile: Consider using a more acidic phenol derivative, such as 4-nitrophenol, to increase the rate of the desired SN2 reaction. The resulting nitro-containing product can then be chemically modified if needed. 3. Change the Phosphine: While triphenylphosphine (PPh3) is common, other phosphines can be screened. |
| Low Reaction Yield | Incomplete reaction or formation of byproducts. | 1. Check Reagent Purity: Ensure all reagents (phosphine, azodicarboxylate, and solvent) are pure and dry. 2. Optimize Stoichiometry: Typically, 1.1 to 1.5 equivalents of the phosphine and azodicarboxylate are used relative to the limiting reagent (either the alcohol or the nucleophile). 3. Increase Reaction Time: If the reaction is sluggish at lower temperatures, a longer reaction time may be necessary. Monitor the reaction by TLC or LC-MS. |
| Difficult Purification | Presence of phosphine oxide and reduced azodicarboxylate byproducts. | 1. Chromatography: These byproducts can often be removed by column chromatography. 2. Alternative Reagents: Consider using polymer-bound phosphines or phosphine oxides that can be removed by filtration. |
Experimental Protocols
Protocol 1: General Procedure for a Mitsunobu Reaction with Minimized Racemization
This protocol provides a general method for the esterification of a chiral secondary alcohol with this compound under conditions designed to minimize racemization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (PPh3, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) in anhydrous THF dropwise to the cooled solution over 30 minutes. The slow addition and low temperature are crucial for maintaining stereochemical control.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few milliliters of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate.
-
Stereochemical Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Data Presentation
Table 1: Influence of Nucleophile Acidity on Racemization in Mitsunobu Reactions
| Nucleophile | pKa | Typical Stereochemical Outcome | Reference |
| 4-Methoxyphenol | 10.2 | Inversion with some racemization | |
| This compound | ~10 | Primarily Inversion (Racemization Risk) | - |
| Phenol | 9.95 | Predominantly Inversion | |
| 4-Nitrophenol | 7.15 | Clean Inversion |
Note: The pKa of this compound is estimated to be similar to that of phenol. The risk of racemization increases with less acidic nucleophiles (higher pKa).
Visualizations
Caption: Workflow for a Mitsunobu reaction with minimized racemization.
Caption: Factors influencing stereochemical outcome in Mitsunobu reactions.
Impact of scavengers on tert-butyl ester cleavage efficiency
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the acid-mediated cleavage of tert-butyl (t-Bu) esters, with a specific focus on the role and impact of scavengers on reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during TFA-mediated tert-butyl ester cleavage?
A1: The primary cause of side reactions is the generation of a highly reactive tert-butyl cation (tBu⁺) intermediate during the acid-catalyzed cleavage of the ester.[1][2][3] This electrophilic carbocation can alkylate any nucleophilic functional groups present in the substrate, leading to undesired side products.[1][3][4] In peptide synthesis, common targets for alkylation include the side chains of tryptophan, methionine, cysteine, and tyrosine.[3][4]
Q2: What are scavengers and how do they improve cleavage efficiency?
A2: Scavengers are nucleophilic reagents added to the cleavage reaction mixture to trap, or "scavenge," the reactive tert-butyl cations as they are formed.[1][2][4] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent the formation of alkylated side products.[2][4] This significantly improves the purity of the final product and can increase the overall yield of the desired molecule by minimizing its loss to side reactions. Common scavengers include triisopropylsilane (TIS), water, and various thiol-containing compounds.[5][6]
Q3: Which amino acid residues are most susceptible to side reactions?
A3: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[3]
-
Cysteine (Cys): The free thiol group is a primary target for alkylation, leading to S-tert-butylation, which corresponds to an unexpected mass increase of 56 Da.[7][8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also prone to oxidation.[3][4]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.[3][4]
Q4: What is a scavenger "cocktail" and why is it used?
A4: A scavenger "cocktail" is a mixture of different scavengers used in the cleavage reaction.[4][6] A mixture is often more effective because different scavengers are specialized for protecting different functional groups or mitigating different side reactions.[4] For example, a common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v), where TIS is a highly effective carbocation scavenger and water also helps trap cations.[2][4][5] For complex peptides with multiple sensitive residues, more robust cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) may be employed for comprehensive protection.[2][8]
Troubleshooting Guides
Issue 1: Incomplete Cleavage
Your reaction has stopped, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
| Potential Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | The concentration of trifluoroacetic acid (TFA) may be too low.[6][9] Increase the TFA concentration, for example, from 50% in Dichloromethane (DCM) to 95% TFA.[5][9] |
| Inadequate Reaction Time | Some sterically hindered esters require longer reaction times for complete cleavage.[6][9][10] Monitor the reaction at regular intervals and extend the time until the starting material is fully consumed.[9] |
| Low Reaction Temperature | Deprotection reactions are typically run at room temperature (20-25°C).[9] Lower temperatures will slow the reaction rate.[9][10] Ensure the reaction is performed at a consistent room temperature. Gentle warming (e.g., to 40°C) can be considered for resistant substrates, but monitor closely for potential side reactions.[5][6] |
| Poor Solubility | The substrate must be fully dissolved for the reaction to proceed efficiently.[5] If solubility is an issue, consider alternative anhydrous solvents in which the substrate is more soluble.[5] |
Issue 2: Unexpected Side Products Observed (+56 Da Mass Increase)
Your LC-MS analysis shows the desired product along with one or more major impurity peaks, often with a mass difference of +56 Da from the expected product.
| Potential Cause | Suggested Solution |
| Alkylation by tert-butyl Cations | This is the most common cause of side products, resulting from the t-butyl cation reacting with nucleophilic sites on your molecule.[1][11] An increase of 56 Da is a strong indicator of tert-butylation, especially S-tert-butylation of cysteine.[8] |
| Insufficient Scavenging | The standard scavenger cocktail may be insufficient to trap all generated carbocations, particularly with substrates rich in sensitive residues like cysteine.[8] Add more effective scavengers to the cleavage cocktail. For sulfur-containing residues, thioethers like thioanisole or dimethyl sulfide (DMS) are highly effective.[5][7] Refer to the data tables below for scavenger selection. |
| Oxidation of Sensitive Residues | Residues like methionine and cysteine can oxidize during cleavage and workup.[3][4] |
| Inadequate Reducing Environment | Standard cocktails may not be sufficiently reducing to prevent oxidation.[8] For cysteine-containing peptides, the addition of a reducing agent like dithiothreitol (DTT) or ethanedithiol (EDT) is critical to prevent disulfide bond formation (dimerization) and other oxidative side reactions.[7][8][10] |
Quantitative Data on Scavenger Efficiency
The selection of an appropriate scavenger is critical for maximizing product purity. The tables below summarize common scavengers and their effectiveness.
Table 1: Common Scavengers and Their Primary Applications
| Scavenger | Chemical Structure | Primary Target / Purpose | Common Concentration |
| Triisopropylsilane (TIS) | SiH(CH(CH₃)₂)₃ | General purpose carbocation scavenger.[4][6] | 2.5 - 5% |
| Water (H₂O) | H₂O | Traps t-butyl cations and aids in peptide solubility.[1][4] | 2.5 - 5% |
| Thioanisole | C₆H₅SCH₃ | Protects Met from oxidation and Trp from alkylation.[4][10] | 5% |
| Dimethyl Sulfide (DMS) | (CH₃)₂S | Prevents oxidation of methionine; effective against S-t-butylation.[4][7] | 5% |
| Ethanedithiol (EDT) | HSCH₂CH₂SH | Protects free thiols (Cys) from alkylation and oxidation.[2][10] | 2.5% |
| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | A strong reducing agent used to prevent disulfide bond formation (dimerization) of Cys.[6][7] | 1 - 2.5% |
Table 2: Impact of Scavenger Cocktails on Preventing S-tert-butylation of Cysteine
This table outlines the relative efficiency of different scavenger cocktails in reducing the formation of an S-tert-butylated side product during the cleavage of a model cysteine-containing peptide.[7]
| Entry | Scavenger Cocktail in TFA (v/v) | Relative % of S-t-butylated Side Product |
| 1 | TIS/H₂O (95:2.5:2.5) | ~20-25% |
| 2 | TIS/H₂O/DMS (90:2.5:2.5:5) | 10.3%[7] |
| 3 | TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 9.0%[7] |
| 4 | TIS/H₂O/DTT (90:5:5) + 1% DTT | ~15%[7] |
Data adapted from a study on a model Cys-containing peptide; actual percentages are substrate-dependent.[7] The results clearly indicate that the addition of a thioether scavenger like Thioanisole or DMS significantly reduces the amount of S-tert-butylation compared to the standard TIS/H₂O cocktail.[7]
Visualizations
Mechanism of Scavenger Action
Caption: Mechanism of TFA deprotection, side product formation, and scavenger intervention.
Standard Experimental Workflow
Caption: General workflow for a standard TFA-mediated t-butyl ester deprotection.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common t-butyl ester cleavage issues.
Experimental Protocols
Protocol 1: Standard Cleavage Using a General-Purpose Scavenger Cocktail
This protocol is suitable for many substrates, including peptides with moderately sensitive residues like tryptophan.[4]
-
Preparation: Dissolve the t-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[5]
-
Cocktail Formulation: In a separate vial inside a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v).[2][4]
-
Reaction: Add the cleavage cocktail to the solution of the protected compound (a typical ratio is 10 mL of cocktail per gram of substrate).
-
Stirring: Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5][9]
-
Work-up: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[11][12]
-
Precipitation: Dissolve the oily residue in a minimal amount of DCM and add it dropwise to a centrifuge tube containing cold (–20°C) diethyl ether to precipitate the crude product.[8][11]
-
Purification: Collect the solid precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.[8]
Protocol 2: Two-Step Cleavage for Highly Sensitive Cysteine-Containing Peptides
This advanced protocol is designed to minimize S-tert-butylation of cysteine residues by using a staged increase in TFA concentration.[7][8]
-
Resin Preparation: If starting from solid-phase synthesis, swell the peptide-resin in anhydrous DCM.
-
Initial Cocktail Preparation: In a fume hood, prepare the initial, milder cleavage cocktail: 70% TFA, 5% TIS, 5% deionized water, 10% thioanisole, 10% DMS, and 1% DTT (adjusting volumes as needed).[8]
-
Initial Cleavage: Add the cocktail to the resin and agitate gently at room temperature for 30 minutes.[8]
-
TFA Addition: To the same reaction mixture, add pure TFA to bring the final concentration to approximately 80-90%.[8]
-
Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.[8]
-
Work-up and Purification: Filter the resin, collect the filtrate, and proceed with precipitation in cold diethyl ether as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Industrial Scale-Up of tert-Butyl 4-Hydroxybenzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of tert-butyl 4-hydroxybenzoate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TBHB-S-01 | Low Conversion of 4-Hydroxybenzoic Acid | - Inadequate catalyst concentration or activity. - Insufficient reaction temperature or time. - Poor mixing leading to localized reactant depletion. - Presence of water in the reaction mixture. | - Increase catalyst loading incrementally. - Optimize reaction temperature and time based on pilot plant studies. - Ensure efficient agitation to maintain a homogeneous reaction mixture. - Use anhydrous reactants and solvents. |
| TBHB-S-02 | Formation of By-products (e.g., di-tert-butyl ether, isobutylene) | - High reaction temperatures can promote the dehydration of tert-butanol. - Excessively acidic catalyst can lead to side reactions. | - Maintain the reaction temperature within the optimal range (typically 60-80°C). - Use a milder acid catalyst or optimize the concentration of the current catalyst. |
| TBHB-P-01 | Difficulties in Product Isolation and Purification | - Incomplete reaction leading to a complex mixture of starting materials and products. - Co-crystallization of impurities with the final product. - Formation of emulsions during aqueous work-up. | - Drive the reaction to completion by optimizing reaction conditions. - Employ a multi-step purification process, such as recrystallization from a suitable solvent system (e.g., ethanol/water). - Use brine washes to break emulsions during extraction. |
| TBHB-Y-01 | Low Overall Yield | - Mechanical losses during transfers and filtration at a large scale. - Decomposition of the product during prolonged heating or purification. - Inefficient removal of water, which can shift the esterification equilibrium. | - Minimize transfers and optimize filtration techniques. - Avoid prolonged exposure to high temperatures. - Use a Dean-Stark apparatus or a similar method for continuous water removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial methods for synthesizing this compound are:
-
Direct Esterification: This involves the reaction of 4-hydroxybenzoic acid with tert-butanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction with Isobutylene: This method involves the acid-catalyzed addition of isobutylene to 4-hydroxybenzoic acid. This can be an efficient route but requires careful handling of gaseous isobutylene.
Q2: How can I minimize the formation of di-tert-butyl ether as a by-product?
A2: The formation of di-tert-butyl ether is a common side reaction resulting from the acid-catalyzed self-condensation of tert-butanol. To minimize this, you can:
-
Maintain a moderate reaction temperature.
-
Use a stoichiometric or slight excess of 4-hydroxybenzoic acid relative to tert-butanol.
-
Choose a catalyst that is selective for esterification over ether formation.
Q3: What are the key safety considerations for the industrial scale-up of this synthesis?
A3: Key safety considerations include:
-
Handling of Corrosive Acids: Strong acid catalysts like sulfuric acid are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Flammable Solvents: The use of organic solvents necessitates a well-ventilated environment and adherence to fire safety protocols.
-
Pressure Build-up: If using isobutylene, the reaction must be conducted in a pressure-rated reactor with appropriate monitoring and relief systems.
-
Exothermic Reactions: The esterification reaction can be exothermic. Proper temperature control and cooling systems are crucial to prevent runaway reactions.
Q4: What are the recommended purification methods for industrial-scale production?
A4: For industrial-scale purification of this compound, the following methods are recommended:
-
Recrystallization: This is a common and effective method. A suitable solvent system, such as ethanol/water or toluene/heptane, can be used to obtain a high-purity product.
-
Melt Crystallization: For large volumes, melt crystallization can be an energy-efficient purification technique.
-
Distillation: While less common for this solid product, vacuum distillation of the crude product can be employed in some processes.
Data Presentation
Table 1: Effect of Catalyst on the Esterification of 4-Hydroxybenzoic Acid with tert-Butanol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| Sulfuric Acid | 5 | 8 | 92 | 85 |
| p-Toluenesulfonic Acid | 5 | 12 | 88 | 82 |
| Amberlyst-15 | 10 (w/w%) | 24 | 85 | 78 |
Note: The data presented in this table is illustrative and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Direct Esterification of 4-Hydroxybenzoic Acid with tert-Butanol
1. Materials:
-
4-Hydroxybenzoic Acid
-
tert-Butanol
-
Sulfuric Acid (concentrated)
-
Toluene
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine
-
Anhydrous Sodium Sulfate
2. Procedure:
-
Charge a suitably sized reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with 4-hydroxybenzoic acid and a molar excess of tert-butanol.
-
Add toluene as an azeotropic solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature below 30°C.
-
Heat the reaction mixture to reflux and continuously remove the water-toluene azeotrope using the Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by washing the organic layer with a 5% sodium bicarbonate solution.
-
Wash the organic layer with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Mandatory Visualization
Diagram 1: Industrial Synthesis Workflow for this compound
Caption: Workflow for the industrial synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for addressing low yield in synthesis.
Validation & Comparative
A Comparative Guide to HPLC and GC Analysis for Tert-butyl 4-hydroxybenzoate Purity Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for active pharmaceutical ingredients (APIs) and other chemical entities. Tert-butyl 4-hydroxybenzoate, a member of the paraben family, is utilized in various industrial applications, and its purity assessment is paramount. This guide provides a comprehensive comparison of two of the most common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity determination of this compound. We present a head-to-head comparison of their performance, supported by detailed experimental protocols and data.
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Highly suitable for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds, though this compound can be analyzed directly. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization is a potential additional step. |
| Instrumentation | HPLC system with a UV detector. | Gas chromatograph with a Flame Ionization Detector (FID). |
| Typical Column | Reversed-phase C18 column. | Non-polar capillary column (e.g., DB-5). |
| Sensitivity | Good, with UV detection suitable for chromophoric compounds like this compound. | Excellent, especially with an FID for organic compounds. |
| Resolution | Excellent for separating the parent compound from polar and non-polar impurities. | High, particularly for resolving volatile impurities. |
| Analysis Time | Typically longer run times compared to GC. | Generally faster analysis times. |
Experimental Workflow for Purity Determination
The general workflow for determining the purity of this compound using either HPLC or GC is outlined below.
Caption: A generalized workflow for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and versatile technique for the purity assessment of this compound. Its operation at ambient temperatures makes it ideal for analyzing this non-volatile and potentially thermally labile compound without the need for derivatization.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm, where the benzene ring of the analyte exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
Performance Data (HPLC-UV)
| Parameter | Typical Value |
| Retention Time (t_R) | ~ 5.8 min |
| Theoretical Plates (N) | > 5000 |
| Tailing Factor (T_f) | 0.9 - 1.2 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Linearity (r²) | > 0.999 |
Key Advantages for this compound Analysis:
-
Direct analysis without derivatization.
-
Excellent for separating polar impurities such as 4-hydroxybenzoic acid.
-
High precision and accuracy.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile compounds. While this compound is not highly volatile, it can be analyzed by GC at elevated temperatures. Flame Ionization Detection (FID) provides high sensitivity for organic analytes.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Maintain 250°C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane or acetone.
Performance Data (GC-FID)
| Parameter | Typical Value |
| Retention Time (t_R) | ~ 8.5 min |
| Theoretical Plates (N) | > 100,000 |
| Tailing Factor (T_f) | 0.9 - 1.3 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |
| Linearity (r²) | > 0.999 |
Key Advantages for this compound Analysis:
-
High sensitivity and resolution.
-
Faster analysis times are often achievable.
-
Effective for separating less polar, volatile impurities.
Head-to-Head Comparison and Logical Relationship
The choice between HPLC and GC for the purity analysis of this compound depends on the specific requirements of the analysis, including the nature of potential impurities and the desired sensitivity.
Caption: Logical relationship influencing the choice between HPLC and GC for this compound.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for determining the purity of this compound.
HPLC is generally the recommended method for routine quality control due to its direct analysis capabilities without the need for high temperatures, which mitigates the risk of thermal degradation. It is particularly adept at separating the primary impurity of concern, the starting material 4-hydroxybenzoic acid.
GC offers superior sensitivity and resolution for volatile impurities and can be a valuable complementary technique, especially during impurity profiling and in-depth investigations. The choice of method should be guided by the specific analytical needs, available instrumentation, and the impurity profile of the sample. For comprehensive characterization, employing both techniques can provide a more complete picture of the sample's purity.
Quantitative NMR (qNMR) for Absolute Quantification of tert-Butyl 4-Hydroxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the absolute purity of chemical compounds is a cornerstone of scientific research and pharmaceutical development. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for this purpose, offering direct measurement of an analyte's concentration without the need for a specific reference standard of the compound itself.[1][2] This guide provides a comprehensive overview of the application of ¹H qNMR for the absolute quantification of tert-butyl 4-hydroxybenzoate, a common intermediate in organic synthesis. We present a detailed experimental protocol, compare its performance with High-Performance Liquid Chromatography (HPLC), and provide supporting data and visualizations to aid in methodological selection.
Experimental Protocol: Absolute Quantification of this compound by ¹H qNMR
This protocol outlines the steps for determining the absolute purity of this compound using an internal standard method.
1. Materials and Instrumentation:
-
Analyte: this compound (FW: 194.23 g/mol )
-
Internal Standard: Maleic acid (Certified Reference Material, CRM) (FW: 116.07 g/mol )
-
Deuterated Solvent: Chloroform-d (CDCl₃)
-
Instrumentation: 400 MHz NMR Spectrometer
-
Equipment: Analytical balance (readability ± 0.01 mg), vortex mixer, NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial. The use of an ultra-microbalance or microbalance is recommended for weighing accuracy.[3]
-
Add approximately 0.75 mL of Chloroform-d to the vial.
-
Gently vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
To ensure accurate quantification, specific NMR acquisition parameters must be set to allow for full relaxation of all relevant protons between scans.
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Pulse Angle: 90° pulse for maximum signal excitation.[4]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 20-60 seconds for small molecules).[4]
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals used in quantification.[5] Typically 16-64 scans for high concentration samples.[4]
-
Acquisition Time (AQ): Sufficient to ensure high digital resolution.
-
Temperature: Maintain a constant temperature, typically 25 °C.[4]
4. Data Processing and Quantification:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the selected signals for both the analyte and the internal standard. For this compound, the aromatic protons are suitable for quantification. For maleic acid, the olefinic proton signal is used.[6] It is crucial that the selected signals do not overlap with each other or with any impurity signals.
-
Calculate the purity of this compound using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: mass
-
Puritystd: Purity of the internal standard (as stated in the CRM certificate)
-
qNMR Workflow Diagram
Caption: Experimental workflow for the absolute quantification of this compound by qNMR.
Comparison with High-Performance Liquid Chromatography (HPLC)
While HPLC is a widely used technique for purity analysis, qNMR offers distinct advantages as a primary ratio method.[1] The following table compares the key performance characteristics of qNMR and HPLC for the quantification of small organic molecules like this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on the direct proportionality between signal intensity and molar concentration.[1] | Comparative method based on the separation of components and their detection (e.g., by UV-Vis). |
| Reference Standard | Requires a certified internal standard of a different structure. Does not require a reference standard of the analyte.[2] | Typically requires a well-characterized reference standard of the analyte for accurate quantification. |
| Accuracy | High, providing an absolute purity value.[1] | High, but can be influenced by the response factors of impurities, which may differ from the main component.[2] |
| Precision | Excellent, with relative standard deviations (RSD) typically below 1%. | Very good, with low RSD. |
| Linearity | Excellent linearity over a wide dynamic range. | Good linearity, but may be limited by detector saturation at high concentrations. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard in a deuterated solvent.[6] | May involve more complex sample preparation, including dissolution, filtration, and sometimes derivatization.[6] |
| Analysis Time | Relatively short, typically 10-15 minutes per sample for data acquisition.[7] | Can be longer, depending on the chromatographic run time.[7] |
| Solvent Consumption | Low, typically less than 1 mL of deuterated solvent per sample.[7] | Higher, due to the continuous flow of the mobile phase. |
| Structural Information | Provides structural information of the analyte and any impurities simultaneously with quantification.[6] | Provides limited structural information; identification relies on retention time comparison with standards. |
Illustrative Performance Data
Logical Relationship of Quantification
Caption: Logical relationship of parameters for absolute purity calculation by qNMR.
Conclusion
Quantitative NMR is a robust and reliable analytical technique for the absolute quantification of this compound. Its nature as a primary method, coupled with simple sample preparation and the ability to provide structural information, makes it a highly attractive alternative to traditional chromatographic methods like HPLC.[8] For researchers, scientists, and drug development professionals requiring accurate and traceable purity assessment, qNMR offers a powerful and efficient solution.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. resolvemass.ca [resolvemass.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR blog - Assay of Parabens via Benchtop NMR: An Alternative to HPLC — Nanalysis [nanalysis.com]
- 8. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Comparative Guide to the Acid Lability of Ester Protecting Groups
In the intricate landscape of organic synthesis, particularly within drug development and peptide chemistry, the judicious selection of protecting groups is a critical determinant of a synthetic route's success. The stability and selective removal of these groups are paramount. This guide provides an objective comparison of the relative acid lability of common ester protecting groups, supported by experimental data and detailed protocols to inform strategic decisions in complex synthetic pathways.
Relative Acid Lability: A Quantitative Overview
The choice of an ester protecting group is fundamentally linked to its stability under various conditions and the specific requirements for its removal. The following table summarizes the relative acid lability of several widely used ester protecting groups. Lability is influenced by the stability of the carbocation formed during the acid-catalyzed cleavage mechanism.
| Protecting Group | Structure | Relative Lability | Typical Acidic Deprotection Conditions | Stability Profile |
| Silyl Ester (e.g., TMS) | R-CO-O-Si(CH₃)₃ | Very High | Very mild acid (e.g., acetic acid), or even protic solvents like methanol.[1][2] | Labile to both acidic and basic conditions, as well as fluoride ions.[1] |
| tert-Butyl (tBu) Ester | R-CO-O-C(CH₃)₃ | High | Moderate acids (e.g., 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), aqueous phosphoric acid).[3][4] | Stable to basic, nucleophilic, and hydrogenolysis conditions.[1][3][5] |
| Cyclopentyl (cPe) Ester | R-CO-O-c-C₅H₉ | Moderate | More stable than Benzyl esters; requires strong acids like HF. It is 14 times more stable than a benzyl ester in 55% TFA.[6] | Stable to TFA.[6] |
| Benzyl (Bn) Ester | R-CO-O-CH₂-Ph | Low | Strong acids (e.g., HBr in Acetic Acid).[3] | Stable to mild acidic and basic conditions; cleaved by hydrogenolysis.[1][3][5] |
| 4-Chlorobenzyl Ester | R-CO-O-CH₂-C₆H₄-Cl | Very Low | More stable than Benzyl esters; requires strong acids like HF. Twice as stable as a benzyl ester towards TFA/CH₂Cl₂.[6] | Stable to mild acidic and basic conditions; cleaved by hydrogenolysis. |
| Methyl (Me) Ester | R-CO-O-CH₃ | Very Low | Strong acids (e.g., concentrated HCl or H₂SO₄) with heat.[1] | Stable to mild acidic conditions and hydrogenolysis; labile to strong base.[1] |
Visualizing Relative Acid Lability
The following diagram illustrates the general order of acid lability for common ester protecting groups, proceeding from the most labile to the most stable under acidic conditions.
Experimental Protocols for Deprotection
The following are representative protocols for the acidic cleavage of common ester protecting groups. Optimization may be required based on the specific substrate.
This protocol utilizes Trifluoroacetic Acid (TFA) for the efficient cleavage of a t-Butyl ester.
Methodology:
-
Dissolve the tert-butyl ester-protected compound in a suitable solvent such as Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA), typically in a concentration of 20-50% (v/v), to the solution at room temperature.[3][5]
-
Stir the reaction mixture and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can then be purified by standard methods such as crystallization or chromatography.
This protocol is for the cleavage of a Benzyl ester using strong acidic conditions, an alternative to catalytic hydrogenolysis.
Methodology:
-
Dissolve the benzyl ester in glacial acetic acid.
-
Add a solution of hydrogen bromide (HBr) in acetic acid (e.g., 33% w/v).[3]
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude carboxylic acid for further purification.
This protocol describes the hydrolysis of a methyl ester under strong acidic conditions.
Methodology:
-
Dissolve the methyl ester in a mixture of a water-miscible organic solvent (e.g., methanol, dioxane) and an aqueous solution of a strong acid (e.g., 6 M HCl or concentrated H₂SO₄).[1]
-
Heat the reaction mixture under reflux.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.[1]
Mechanism of Acid-Catalyzed Ester Hydrolysis
The acid-catalyzed hydrolysis of esters generally proceeds through a series of equilibrium steps. The mechanism for most simple esters like methyl and benzyl involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. For tert-butyl esters, the mechanism proceeds via a stable tert-butyl cation intermediate, which explains their high lability under acidic conditions.[8][9]
The selection of an appropriate ester protecting group is a strategic decision that can significantly impact the efficiency and outcome of a synthetic sequence. Understanding the relative acid lability and the specific conditions required for deprotection is crucial for researchers, scientists, and drug development professionals in designing robust and successful synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Analytical Methods for Monitoring tert-Butyl 4-Hydroxybenzoate Reactions
For researchers, scientists, and drug development professionals engaged in reactions involving tert-butyl 4-hydroxybenzoate, robust analytical monitoring is paramount to ensure reaction completion, optimize yield, and control impurity profiles. This guide provides a comprehensive comparison of various analytical techniques suitable for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and spectroscopic methods.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for high sensitivity, rapid analysis time, or structural elucidation. The following tables summarize the quantitative performance of different analytical methods for the analysis of this compound and its closely related isomers.
Table 1: Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] | Separation based on differential migration of analytes over a stationary phase on a glass plate under the influence of a mobile phase. |
| Limit of Detection (LOD) | 0.026 - 0.090 µg/mL (for various parabens) | ~0.4 ppm (for related compounds) | 0.5 µg/mL (for methyl and propyl paraben)[2] |
| Limit of Quantification (LOQ) | 0.20 - 1.75 µg/mL (for butylparaben)[3] | ~1.2 ppm (for related compounds) | 1.5 µg/mL (for methyl and propyl paraben)[2] |
| **Linearity (R²) ** | >0.999[3] | >0.999 | >0.99 |
| Accuracy (% Recovery) | 99.95 - 103.84%[4] | 93.7 - 107.7% (for related compounds) | Not explicitly found for this compound |
| Precision (%RSD) | < 3.95%[4] | < 5% | 1.24 - 1.89 %[5] |
| Analysis Time | < 10 minutes[6] | < 15 minutes | ~3 minutes for separation[7] |
| Typical Detector | UV, MS | FID, MS | Densitometer (UV) |
Table 2: Comparison of Spectroscopic and Other Methods
| Parameter | UV-Vis Spectrophotometry | Quantitative NMR (qNMR) |
| Principle | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.[1] |
| Applicability | Suitable for quantitative analysis of known compounds with a chromophore. Often used for bulk analysis rather than separation of mixtures. | Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously.[1] |
| Sample Preparation | Dissolution in a suitable UV-transparent solvent. | Precise weighing and dissolution in a deuterated solvent with an internal standard.[1] |
| Sensitivity | Generally lower than chromatographic methods. | Lower sensitivity compared to chromatographic techniques.[1] |
| Specificity | Low, susceptible to interference from other absorbing species. | High, provides structural information for unambiguous identification. |
| Analysis Time | Very fast (minutes). | Relatively fast (minutes per sample). |
| Instrumentation | UV-Vis Spectrophotometer | NMR Spectrometer |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC)
Principle: This method utilizes reversed-phase HPLC to separate this compound from reactants and potential byproducts. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% acid.[1] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak based on its retention time.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography (GC)
Principle: This method is suitable for monitoring the reaction if this compound and other components are sufficiently volatile and thermally stable. Separation is achieved based on the boiling points and polarities of the compounds.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound reference standard
-
Helium or Nitrogen (carrier gas)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a volatile solvent like dichloromethane. Prepare a series of calibration standards by dilution.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the chosen solvent to a concentration suitable for GC analysis.
-
Chromatographic Conditions:
-
Injector temperature: 250 °C[1]
-
Detector temperature: 280 °C (FID) or as per MS requirements[1]
-
Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[1]
-
Carrier gas flow rate: 1.0 mL/min[1]
-
Injection volume: 1 µL (with an appropriate split ratio, e.g., 50:1)[1]
-
-
Analysis: Inject the standards and the sample into the GC.
-
Quantification: Create a calibration curve from the peak areas of the standards and determine the concentration in the sample.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR provides a direct measure of the concentration of an analyte by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)[1]
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture and a precise amount of the internal standard into an NMR tube. Add a known volume of deuterated solvent.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Quantification: Integrate a well-resolved signal of this compound (e.g., the singlet from the tert-butyl group) and a signal from the internal standard. Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC analysis.
Conclusion
The choice of an analytical method for monitoring this compound reactions depends on a variety of factors including the complexity of the reaction mixture, the required sensitivity and accuracy, and the available instrumentation. HPLC and GC are powerful and widely used techniques that provide excellent separation and quantification capabilities. HPTLC offers a faster and more cost-effective option for qualitative and semi-quantitative analysis. Spectroscopic methods like UV-Vis are useful for quick checks of concentration, while qNMR stands out for its high precision and ability to provide structural information without the need for a specific reference standard of the analyte. By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate tool to effectively monitor their chemical reactions and ensure the quality of their products.
References
Comparative study of deprotection methods for tert-butyl esters
A Comprehensive Guide to the Deprotection of Tert-Butyl Esters for Researchers, Scientists, and Drug Development Professionals
The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids in organic synthesis, prized for its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, controlled circumstances. The selection of an appropriate deprotection method is critical to the success of a synthetic strategy, impacting yield, purity, and the integrity of other functional groups within the molecule. This guide provides a comparative study of common deprotection methods for tert-butyl esters, including acidic, thermal, and enzymatic approaches, supported by experimental data and detailed protocols.
Comparative Performance of Deprotection Methods
The choice of deprotection reagent is dictated by the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The following tables summarize the performance of various methods for the deprotection of tert-butyl esters, offering a comparative overview of their reaction conditions and yields.
Table 1: Comparison of Common Reagents for tert-Butyl Ester Deprotection
| Reagent/Method | Solvent | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 h | >90 | A common and highly effective method. Can also cleave other acid-sensitive groups like Boc.[1] |
| Hydrochloric Acid (HCl) | Dioxane, Diethyl Ether, or Acetic Acid | Room Temperature | 1 - 12 h | >90 | A classic and effective reagent.[1][2] |
| Formic Acid | Neat | 50 - 60 °C | 1 - 3 h | >90 | Milder than TFA, useful for sensitive substrates.[2] |
| Aqueous Phosphoric Acid (H₃PO₄) | Toluene | Room Temperature - 50 °C | 3 - 24 h | High | An environmentally benign and mild reagent.[1][3][4][5] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | 70 - 90 | A mild Lewis acid catalyst, useful for substrates with other acid-labile groups.[1][6][7][8][9] |
| p-Toluenesulfonic Acid (p-TsOH) with Microwave | Solvent-free | N/A | 3 - 4 min | High | A rapid and efficient method, especially for aromatic substrates.[10][11] |
| Thermal (Continuous Flow) | Protic Solvents | 120 - 240 °C | 15 - 40 min | High | Reagent-free method suitable for certain substrates.[12] |
| Enzymatic (Lipase A from Candida antarctica) | Buffer/Co-solvent | 40 °C | Varies | Good to High | Highly selective, mild conditions.[13][14] |
| Silica Gel | Toluene | Reflux | 6 - 24 h | Good | A mild and selective heterogeneous method.[1][15] |
| Tris(4-bromophenyl)aminium radical cation/Triethylsilane | Dichloromethane (DCM) | Room Temperature | ~40 min | ~95 | Mild, radical cation-mediated deprotection.[2][11][16] |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below. These protocols are general guidelines and may require optimization for specific substrates and scales.
Acidic Deprotection: Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for tert-butyl ester cleavage.[1]
Materials:
-
tert-Butyl ester substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the tert-butyl ester in DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.
-
TFA Addition: In a well-ventilated fume hood, add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture of DCM and TFA. For substrates sensitive to strong acid, the concentration of TFA can be reduced to 20-50%.[17]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 5 hours.[1][18]
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude carboxylic acid can be further purified by crystallization, precipitation, or column chromatography if necessary.
Acidic Deprotection: Aqueous Phosphoric Acid
This method offers a milder and more environmentally friendly alternative to TFA.[3][4][5]
Materials:
-
tert-Butyl ester substrate
-
Toluene (or other suitable organic solvent)
-
85 wt% Aqueous Phosphoric Acid (H₃PO₄)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester in toluene (e.g., 1 mL per gram of substrate).
-
Reagent Addition: Add 85 wt% aqueous phosphoric acid (approximately 15 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (up to 50 °C). The reaction time can vary from 3 to 24 hours.[1]
-
Work-up:
-
Dilute the reaction mixture with water and an organic solvent like ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the product as needed.
Lewis Acid Deprotection: Zinc Bromide (ZnBr₂)
This method can offer chemoselectivity for tert-butyl esters in the presence of other acid-labile groups.[6][7][8]
Materials:
-
tert-Butyl ester substrate
-
Dichloromethane (DCM)
-
Zinc Bromide (ZnBr₂)
-
Water
Procedure:
-
Reaction Setup: Dissolve the N-protected amino acid tert-butyl ester (1 mmol) in 5 mL of dichloromethane.
-
Reagent Addition: Add ZnBr₂ (500 mol %) to the stirred solution at room temperature.[6]
-
Reaction: Stir the reaction mixture for 24 hours.[6]
-
Work-up:
-
Purification: Purify the product by column chromatography if necessary.
Thermal Deprotection (Continuous Flow)
This reagent-free method is suitable for thermally stable substrates.[12]
Materials:
-
tert-Butyl ester substrate
-
Protic solvent (e.g., water, ethanol)
Procedure:
-
System Setup: Use a continuous plug flow reactor system.
-
Reaction: Pump a solution of the tert-butyl ester in a protic solvent through the reactor at a temperature between 120-240 °C.
-
Residence Time: Adjust the flow rate to achieve a residence time of 15-40 minutes.
-
Isolation: The deprotected carboxylic acid is generally isolated by solvent exchange after the reaction.
Enzymatic Deprotection
This method provides high selectivity under mild conditions.[13][14]
Materials:
-
tert-Butyl ester substrate
-
Lipase A from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis (BsubpNBE)
-
Phosphate buffer (e.g., 0.1 M, pH 7)
-
Organic co-solvent (e.g., DMF, NMP)
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester substrate in a suitable organic co-solvent (e.g., 2.5 mL of DMF for 0.1 mmol of substrate).[19]
-
Enzyme Addition: Add the enzyme (e.g., 5 mg of Alcalase CLEA) dissolved in the phosphate buffer to the substrate solution.[19]
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 40 °C) with stirring.[19]
-
Monitoring: Monitor the substrate conversion by HPLC.
-
Work-up:
-
Once the desired conversion is reached, add an organic solvent like ethyl acetate.
-
Separate the aqueous phase and extract it with the organic solvent.
-
Combine the organic phases, wash with brine, and concentrate in vacuo.
-
The deprotected product can be isolated by precipitation. If an immobilized enzyme is used, it can be removed by filtration before work-up.[19]
-
Visualizing Deprotection Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms in tert-butyl ester deprotection.
Caption: General experimental workflow for tert-butyl ester deprotection.
Caption: Mechanism of acid-catalyzed deprotection of tert-butyl esters.
Caption: Decision tree for selecting a tert-butyl ester deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 4. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
Benchmarking the performance of tert-butyl 4-hydroxybenzoate in specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of tert-butyl 4-hydroxybenzoate's expected performance in key applications, benchmarked against common alternatives. Due to limited publicly available experimental data specifically for this compound, this comparison is based on structure-activity relationships and data from structurally similar compounds, such as other parabens and sterically hindered phenols. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
I. Performance as an Antioxidant
This compound belongs to the class of sterically hindered phenolic antioxidants. The bulky tert-butyl group is expected to enhance the stability of the phenoxy radical formed during the scavenging of free radicals, a key mechanism in preventing oxidative degradation.[1][2] This structural feature is common to widely used antioxidants like Butylated Hydroxytoluene (BHT).[3]
Comparative Antioxidant Activity (Hypothetical)
The following table presents a hypothetical comparison based on the known performance of related phenolic antioxidants. Actual values for this compound would need to be determined experimentally.
| Antioxidant Assay | This compound (Expected) | Butylated Hydroxytoluene (BHT) | Butylated Hydroxyanisole (BHA) | Key Observations |
| DPPH Radical Scavenging Activity (IC50) | Lower IC50 value expected due to the stabilizing tert-butyl group. | ~21.09 µg/mL[4] | Varies by isomer | A lower IC50 value indicates greater antioxidant potency. The steric hindrance from the tert-butyl group in this compound is anticipated to contribute to efficient radical scavenging. |
| Ferric Reducing Antioxidant Power (FRAP) | Expected to show significant reducing power. | Data varies | Data varies | This assay measures the ability of an antioxidant to reduce ferric iron. Phenolic compounds generally exhibit good performance in this assay. |
Mechanism of Action: Radical Scavenging
Phenolic antioxidants like this compound primarily act by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating the oxidative chain reaction.
General mechanism of free radical scavenging by phenolic antioxidants.
II. Performance as an Antimicrobial Preservative
As an ester of 4-hydroxybenzoic acid, this compound is a member of the paraben family. The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain. However, this also corresponds with a decrease in water solubility.
Comparative Antimicrobial Activity
The following table provides a summary of the Minimum Inhibitory Concentrations (MIC) for common parabens against various microorganisms. The performance of this compound is expected to be in a similar range to butylparaben due to the same number of carbon atoms in the alkyl group, though the branching may influence its activity.
| Microorganism | Methylparaben (MIC in µg/mL) | Propylparaben (MIC in µg/mL) | Butylparaben (MIC in µg/mL) | This compound (Expected) |
| Staphylococcus aureus | - | - | 75[5] | Similar to Butylparaben |
| Bacillus subtilis | - | - | 75[5] | Similar to Butylparaben |
| Escherichia coli | - | - | - | Expected to be less effective against Gram-negative bacteria. |
| Candida albicans | - | - | 52[5] | Similar to Butylparaben |
| Aspergillus niger | - | - | 55[5] | Similar to Butylparaben |
Mechanism of Action: Antimicrobial Activity
The precise mechanism of action for parabens is not fully elucidated but is thought to involve the disruption of membrane transport processes and the inhibition of DNA and RNA synthesis in microbial cells.
Proposed antimicrobial mechanism of action for parabens.
III. Experimental Protocols
To facilitate direct comparison, the following are detailed protocols for key experiments.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (this compound and alternatives)
-
Positive control (e.g., Ascorbic acid, Trolox, BHT)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Compound Solutions: Prepare a series of concentrations of the test compounds in methanol.
-
Reaction Setup: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add a small volume of the different concentrations of the test compounds or positive control. A blank containing only methanol and a control containing DPPH solution and methanol should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Data Analysis: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental workflow for the DPPH radical scavenging assay.
B. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound and alternatives)
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microplates
-
Microplate incubator
Procedure:
-
Prepare Inoculum: Culture the microbial strains overnight and then dilute to a standardized concentration (e.g., 10^5 CFU/mL).
-
Prepare Test Compound Dilutions: Prepare serial dilutions of the test compounds in the appropriate growth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions. Include a positive control (microbes in medium without test compound) and a negative control (medium only).
-
Incubation: Incubate the microplate at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
IV. Conclusion
While direct comparative data for this compound is not extensively available in the scientific literature, its chemical structure suggests it would perform as an effective antioxidant, comparable to other sterically hindered phenols. As a paraben, its antimicrobial efficacy is likely to be similar to that of butylparaben. The provided experimental protocols offer a framework for researchers to generate the necessary data to make informed decisions on the suitability of this compound for their specific applications in drug development and other scientific research.
References
A Comparative Guide to Analytical Protocols for the Quantification of Tert-Butyl 4-Hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of tert-butyl 4-hydroxybenzoate, a member of the paraben family of preservatives. While specific validated performance data for this compound is limited in publicly available literature, this document compiles and compares typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods used for the analysis of structurally similar parabens, particularly butylparaben.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like parabens.[1][2] Gas Chromatography (GC) is suitable for volatile and thermally stable compounds, and may require derivatization for less volatile analytes.[2][3] UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[4][5]
Below is a summary of the typical performance of these techniques for paraben analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio. |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be required for some parabens.[2] | Highly sensitive and selective method suitable for complex matrices and trace-level analysis.[4][5] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require extraction and derivatization to increase volatility. | Often requires solid-phase extraction (SPE) for sample clean-up and concentration.[6] |
| Limit of Detection (LOD) | Generally in the range of 0.05 to 1 µg/mL for parabens.[7] | Can reach low ng/mL levels, depending on the detector and sample preparation.[8] | Typically in the low ng/mL to pg/mL range, offering the highest sensitivity.[4] |
| Limit of Quantification (LOQ) | Typically in the range of 0.15 to 3 µg/mL for parabens. | Generally in the ng/mL to low µg/mL range. | Usually in the ng/mL to pg/mL range. |
| **Linearity (R²) ** | Excellent linearity is typically achieved (R² > 0.99).[8] | Good linearity is achievable (R² > 0.99).[8] | Excellent linearity is consistently achieved (R² > 0.99).[9] |
| Accuracy (% Recovery) | Typically in the range of 95-105%.[10] | Generally in the range of 90-110%. | Commonly in the range of 90-110%. |
| Precision (%RSD) | Typically < 5%. | Generally < 10%.[11] | Typically < 15%.[11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative protocols for the analysis of parabens, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a general reversed-phase HPLC method with UV detection suitable for the quantification of parabens.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Acetic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[12]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a suitable solvent like methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of parabens by GC-MS, which may require derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[1]
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., dichloromethane).
-
Evaporate the solvent and reconstitute the residue in a small volume of solvent.
-
(If necessary) Add the derivatizing agent and heat to complete the reaction.
-
Inject an aliquot of the derivatized or underivatized sample into the GC-MS.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
This protocol describes a highly sensitive and selective method for the quantification of parabens using UPLC-MS/MS.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[13]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound and the internal standard.
Sample Preparation:
-
Perform a solid-phase extraction (SPE) of the sample to remove matrix interferences and concentrate the analyte.[6]
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
Add the internal standard before injection.
Visualizations
To aid in the understanding of the analytical workflows, the following diagrams have been created.
Caption: A general workflow for the quantitative analysis of this compound.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of high-performance liquid chromatography and capillary zone electrophoresis for the determination of parabens in a cosmetic product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjstonline.com [rjstonline.com]
- 9. lcms.cz [lcms.cz]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Human Metabolome Database: Showing metabocard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid (HMDB0240642) [hmdb.ca]
Safety Operating Guide
Proper Disposal of tert-Butyl 4-hydroxybenzoate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl 4-hydroxybenzoate, tailored for researchers, scientists, and drug development professionals.
This compound is a compound that requires careful handling due to its potential hazards. It is known to be harmful if swallowed, a cause of skin and eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is classified as toxic to aquatic life, underscoring the importance of its proper disposal to prevent environmental contamination. Adherence to the following procedures will ensure the safety of laboratory personnel and compliance with regulatory standards.
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face | Chemical safety goggles or a face shield | Conforming to 29 CFR 1910.133 |
| Hand | Impervious protective gloves (e.g., nitrile) | Conforming to 29 CFR 1910.138 |
| Body | Suitable protective clothing or lab coat | --- |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection. | Conforming to 29 CFR 1910.134 |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[2] All chemical waste disposal must be carried out in accordance with institutional policies and local regulations.
-
Waste Identification and Segregation:
-
Waste Collection and Container Management:
-
Collect waste in its original container if possible, or in a compatible container made of materials like glass or polyethylene with a secure, tight-fitting lid.[3]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[3][4]
-
Ensure the container is kept closed at all times except when adding waste.
-
-
Handling of Contaminated Materials:
-
Any items that have come into contact with this compound, such as gloves, absorbent paper, and weighing paper, must be treated as hazardous waste.[2]
-
Place these contaminated materials into the designated hazardous waste container.
-
Empty containers of this compound should also be disposed of as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate must then be collected as hazardous waste.[5]
-
-
Managing Spills:
-
For small spills, use an inert, non-combustible absorbent material like vermiculite or dry sand to contain and absorb the chemical.[3]
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
The spill area should be decontaminated with a suitable solvent, followed by washing with soap and water.
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, secure satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be accessible only to authorized personnel.[6]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).[2]
-
Ensure all required legal documentation, such as a waste consignment note, is completed and retained for a minimum of three years.[6]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. This compound | C11H14O3 | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
